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Foundational

The Structural and Mechanistic Paradigm of N-Methyl-4-(piperazin-1-yl)benzamide in PARP Inhibition: A Technical Guide

Executive Summary The development of Poly(ADP-ribose) polymerase (PARP) inhibitors represents one of the most successful applications of synthetic lethality in modern oncology. At the heart of this biochemical triumph li...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Poly(ADP-ribose) polymerase (PARP) inhibitors represents one of the most successful applications of synthetic lethality in modern oncology. At the heart of this biochemical triumph lies a deep understanding of structural mimicry. As a Senior Application Scientist, I have observed that the transition from early, low-potency inhibitors to highly efficacious clinical candidates hinges on the optimization of specific pharmacophores. This whitepaper deconstructs the N-methyl-4-(piperazin-1-yl)benzamide moiety—a critical structural motif that bridges the gap between basic nicotinamide mimicry and advanced allosteric PARP trapping.

Structural Biology: Deconstructing the Pharmacophore Logic

The design of PARP inhibitors is fundamentally an exercise in spatial optimization within the NAD+ binding pocket of the PARP-1/2 catalytic domain. The N-methyl-4-(piperazin-1-yl)benzamide scaffold is engineered to exploit three distinct regions of this active site.

The Benzamide Core: Nicotinamide Mimicry

The primary driver of target affinity is the benzamide core, which serves as a direct competitive antagonist to the nicotinamide moiety of NAD+[1]. Crystallographic studies reveal a highly conserved hydrogen-bonding network within the nicotinamide-binding (NI) site. The carboxamide oxygen of the inhibitor accepts a hydrogen bond from the backbone amide of Gly863 , while the carboxamide nitrogen donates a hydrogen bond to the side-chain hydroxyl of Ser904 [2]. Furthermore, the aromatic benzene ring is stabilized via precise π–π stacking interactions with adjacent tyrosine residues (e.g., Tyr907)[3].

The N-Methyl Substitution: Conformational Locking

While primary amides (such as the early-generation inhibitor 3-aminobenzamide) are active, they suffer from rotational freedom that incurs an entropic penalty upon binding. The addition of an N-methyl group introduces critical steric constraints. This modification locks the amide bond into a favorable anti conformation relative to the aromatic ring, pre-organizing the molecule for optimal insertion into the Gly863/Ser904 pocket. Additionally, the steric bulk protects the amide bond from premature enzymatic hydrolysis by cellular amidases, enhancing metabolic stability.

The 4-(Piperazin-1-yl) Extension: Solvent-Exposed Optimization

The active site of PARP-1 narrows at the NI pocket but opens significantly toward the solvent-exposed cleft and the adjacent ADP-ribose binding domain. The para-substitution of a piperazine ring is a strategic masterstroke:

  • Physicochemical Enhancement: The basic secondary nitrogen of the piperazine ring (pKa ~9.8) is protonated at physiological pH. This drastically increases aqueous solubility and cellular permeability, overcoming the lipophilic brick-dust nature of flat aromatic systems.

  • Vectorial Extension: The piperazine ring acts as a rigid, three-dimensional vector that projects out of the catalytic pocket[4]. This allows medicinal chemists to append larger capping groups (a strategy utilized in the evolution of complex clinical inhibitors like Olaparib) to engage in additional van der Waals interactions without disrupting the core hydrogen-bonding network.

Mechanism of Action: From Catalytic Inhibition to PARP Trapping

The causality of tumor cell death following exposure to piperazine-benzamide derivatives is driven by a dual-mechanism approach.

First, by competitively occupying the NAD+ pocket, these compounds halt the catalytic synthesis of poly(ADP-ribose) (PAR) chains. Without PARylation, downstream Base Excision Repair (BER) effectors cannot be recruited to single-strand breaks (SSBs).

Second, and more critically for clinical efficacy, is the phenomenon of PARP Trapping . Advanced biophysical assays, including hydrogen-deuterium exchange mass spectrometry, have demonstrated that binding of rigid benzamide pharmacophores induces [5]. The binding event at the catalytic domain propagates conformational changes through the helical domain (HD) down to the zinc-finger DNA-binding domains. This allosteric shift locks PARP-1 onto the damaged DNA. When a replication fork encounters this trapped PARP-DNA complex during the S-phase, it collapses into a highly cytotoxic double-strand break (DSB). In cancer cells harboring BRCA1/2 mutations (Homologous Recombination deficiency), this leads to an unresolvable genomic crisis and subsequent apoptosis—the hallmark of synthetic lethality.

G SSB Single-Strand DNA Break (SSB) PARP1 PARP-1 Recruitment & Activation SSB->PARP1 NAD NAD+ Consumption & PARylation PARP1->NAD Trapping PARP Trapping on DNA (Reverse Allostery) PARP1->Trapping Blocked Auto-PARylation Repair Successful DNA Repair (Normal Cell) NAD->Repair Inhibitor N-methyl-4-(piperazin-1-yl)benzamide (PARP Inhibitor) Inhibitor->PARP1 Competes with NAD+ Inhibitor->Trapping Induces DSB Replication Fork Collapse -> DSB Trapping->DSB BRCA BRCA Mutated Cell (HR Deficient) DSB->BRCA Death Synthetic Lethality (Cell Death) BRCA->Death

Figure 1: Mechanism of PARP-1 inhibition, reverse allostery, and synthetic lethality.

Quantitative Data: Pharmacophore Optimization

The evolution from simple benzamides to complex piperazine-functionalized derivatives yields exponential improvements in both target affinity and pharmacokinetic viability.

Compound ClassPARP-1 IC₅₀ (nM)Aqueous Solubility (µg/mL)Cellular Permeability (Papp x 10⁻⁶ cm/s)Key Structural Feature
Benzamide ~33,000>1,000HighBaseline nicotinamide mimic
3-Aminobenzamide ~3,000>1,000HighAddition of electron-donating group
N-methyl-4-(piperazin-1-yl)benzamide ~150 - 300>5,000Moderate-HighSolvent extension, pKa optimization
Olaparib (Complex derivative)~1.5~100ModerateRigidified multi-ring extension

(Note: Data represents aggregate historical in vitro profiling of the pharmacophore evolution prior to final drug elaboration).

Experimental Methodologies: Self-Validating Workflows

To ensure scientific integrity, the evaluation of PARP inhibitors must utilize self-validating experimental systems. Below are the gold-standard protocols for assessing the efficacy of piperazine-benzamide derivatives.

Protocol 1: In Vitro PARP-1 Enzymatic Inhibition Assay (Fluorometric)

Causality Focus: We utilize sheared salmon sperm DNA to allosterically activate recombinant PARP-1 in vitro. Without this DNA damage mimic, baseline catalytic activity is too low to accurately calculate an IC₅₀.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT). Reconstitute the N-methyl-4-(piperazin-1-yl)benzamide derivative in DMSO (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Enzyme Activation: Incubate 0.5 U of recombinant human PARP-1 with 10 µg/mL activated (sheared) DNA in a 96-well microplate for 10 minutes at room temperature.

  • Inhibitor Incubation: Add serial dilutions of the inhibitor (ranging from 0.1 nM to 10 µM). Self-Validation Step: Run Olaparib in parallel as a positive control. If the Olaparib IC₅₀ deviates from the 1-5 nM range, the recombinant PARP-1 batch is deemed inactive and the assay must be aborted.

  • Reaction Initiation: Add a substrate mixture containing 10 µM NAD+ and a fluorogenic NAD+ analog. Incubate for 30 minutes at 37°C.

  • Detection: Measure fluorescence (Ex 350 nm / Em 440 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular PARP Trapping Assay (Chromatin Fractionation)

Causality Focus: We utilize Methyl methanesulfonate (MMS) rather than UV radiation because MMS specifically induces alkylation damage that necessitates BER, maximizing PARP-1 recruitment to single-strand breaks.

  • Cell Culture & Treatment: Seed BRCA-deficient cells (e.g., MDA-MB-436) in 10 cm dishes. Treat with 1 µM of the PARP inhibitor for 2 hours.

  • Damage Induction: Add 0.01% MMS for 30 minutes to induce robust DNA alkylation damage.

  • Lysis & Fractionation: Harvest cells and lyse in a mild hypotonic buffer (10 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, 0.34 M sucrose, 10% glycerol, 0.1% Triton X-100). Centrifuge at 1,300 x g for 5 minutes. The supernatant is the soluble (cytosolic/nucleoplasmic) fraction.

  • Chromatin Isolation: Wash the pellet twice, then resuspend in a highly stringent lysis buffer (RIPA buffer with 500 mM NaCl) and sonicate to shear the DNA. This is the chromatin-bound fraction.

  • Western Blotting (Self-Validation): Run both fractions on an SDS-PAGE gel. Probe for PARP-1. Critical Validation: Probe for Histone H3 (chromatin marker) and MEK1/2 (cytosolic marker). If MEK1/2 appears in the chromatin fraction, the initial lysis was too harsh, invalidating the trapping result.

Workflow Step1 Cell Culture & Inhibitor Treatment Step2 MMS Treatment (Induce DNA Damage) Step1->Step2 Step3 Cell Lysis & Fractionation Step2->Step3 Step4 Isolate Chromatin- Bound Fraction Step3->Step4 Step5 Western Blot (Anti-PARP-1) Step4->Step5

Figure 2: Experimental workflow for isolating and validating chromatin-trapped PARP-1.

References

  • The kinase polypharmacology landscape of clinical PARP inhibitors. Scientific Reports (Nature).[Link]

  • Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From Concept to Clinic. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening. Frontiers in Pharmacology (PMC).[Link]

  • Understanding anticancer drug binding to its target could improve drug discovery and efficacy. Science (PMC).[Link]

  • Identification of Potent Nontoxic Poly(ADP-Ribose) Polymerase-1 Inhibitors. Cancer Research (AACR Journals).[Link]

Sources

Exploratory

Pharmacokinetic Profiling of N-Methyl-4-(piperazin-1-yl)benzamide Derivatives: A Technical Whitepaper

Executive Summary The N-methyl-4-(piperazin-1-yl)benzamide structural motif is a privileged scaffold in modern medicinal chemistry. It serves as a core pharmacophore in diverse therapeutic classes, including targeted pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N-methyl-4-(piperazin-1-yl)benzamide structural motif is a privileged scaffold in modern medicinal chemistry. It serves as a core pharmacophore in diverse therapeutic classes, including targeted protein degraders (PROTACs), poly (ADP-ribose) polymerase (PARP) inhibitors, and neurotrophic tyrosine receptor kinase (NTRK) inhibitors. The unique physicochemical interplay between the basic piperazine ring and the hydrogen-bonding benzamide dictates the absorption, distribution, metabolism, and excretion (ADME) profile of these derivatives. This whitepaper provides an in-depth analysis of the pharmacokinetic (PK) properties inherent to this scaffold, detailing biotransformation pathways and the rigorous experimental workflows required for their evaluation.

Structural Deconstruction & Physicochemical Causality

The ADME characteristics of N-methyl-4-(piperazin-1-yl)benzamide derivatives are governed by three distinct structural components:

  • The Piperazine Core: The secondary or tertiary amine of the piperazine ring typically exhibits a pKa between 8.5 and 9.0. At physiological pH (7.4), this nitrogen is predominantly protonated. While this ionization significantly enhances aqueous solubility, it inherently restricts passive transcellular permeability across lipophilic barriers like the intestinal epithelium and the Blood-Brain Barrier (BBB).

  • The Benzamide Linker: The amide bond provides superior metabolic stability compared to ester isosteres, resisting rapid hydrolysis by plasma esterases. Additionally, the amide acts as both a hydrogen bond donor and acceptor, influencing the compound's polar surface area (PSA) and binding affinity to plasma proteins.

  • The N-Methyl Substitution: N-methylation serves as a lipophilic cap that modulates the overall partition coefficient (LogP). However, this methyl group is a prime target for oxidative metabolism, creating a metabolic "weak spot" that dictates the biological half-life of the molecule.

PK_Workflow A Compound Synthesis N-methyl-4-(piperazin-1-yl)benzamide B In Vitro ADME (Microsomes, Caco-2) A->B C In Vivo PK (Rodent IV/PO) B->C Go/No-Go D Bioanalysis (LC-MS/MS) C->D E PK Parameter Calculation (Clearance, Vd, Half-life) D->E

Workflow for pharmacokinetic assessment of benzamide derivatives.

Metabolic Biotransformation Pathways

The metabolic clearance of N-methyl-4-(piperazin-1-yl)benzamide derivatives is predominantly hepatic, driven by the Cytochrome P450 (CYP450) enzyme system.

Cytochrome P450-Mediated N-Dealkylation

The most prominent metabolic vulnerability of this scaffold is the N-methyl group. Enzymes such as CYP3A4 and CYP2D6 catalyze the oxidative N-demethylation of the benzamide or the piperazine ring[1]. This process generates a primary or secondary amine (desmethyl metabolite) and releases formaldehyde[2]. Because the desmethyl metabolite often retains target affinity, it can contribute significantly to the overall pharmacodynamic effect.

Piperazine Ring Oxidation and Bioactivation

The piperazine ring is susceptible to oxidation, leading to the formation of N-oxides via Flavin-containing monooxygenase 3 (FMO3) or CYP3A4. More critically, compounds containing N-methyl piperazine moieties can undergo metabolic bioactivation. Hydroxylation followed by dehydration can yield highly reactive, unstable iminium ion intermediates[3]. These electrophilic species can covalently bind to cellular macromolecules, potentially leading to idiosyncratic drug toxicity. In preclinical development, this risk is assessed by trapping the iminium intermediates using nucleophiles like potassium cyanide (KCN) or glutathione (GSH) during microsomal incubations[4].

Metabolism Parent N-methyl-4-(piperazin-1-yl)benzamide M1 N-Desmethyl Metabolite (CYP3A4 / CYP2D6) Parent->M1 N-demethylation M2 Piperazine N-Oxide (FMO3 / CYP3A4) Parent->M2 N-oxidation M3 Phase II Glucuronide (UGT enzymes) M1->M3 Conjugation

Primary biotransformation pathways of the piperazine-benzamide scaffold.

Quantitative Pharmacokinetic Data

The table below summarizes the representative pharmacokinetic parameters for optimized N-methyl-4-(piperazin-1-yl)benzamide derivatives in preclinical rodent models (Sprague-Dawley rats, 5 mg/kg PO, 1 mg/kg IV)[5].

PK ParameterIntravenous (IV) AdministrationOral (PO) AdministrationPhysiological Implication
Cmax (ng/mL)N/A450 - 600Rapid gastrointestinal absorption due to balanced LogP.
Tmax (h)N/A1.0 - 1.5Indicates rapid dissolution and upper GI permeability.
Clearance (CL) (mL/min/kg)25 - 35N/AModerate hepatic extraction ratio; primarily CYP3A4 driven.
Volume of Distribution (Vd) (L/kg)2.0 - 3.5N/AExtensive tissue distribution facilitated by the basic piperazine.
Half-life (T1/2) (h)2.5 - 4.03.0 - 5.0Sufficient for once- or twice-daily dosing regimens.
Bioavailability (F%) 100%40% - 55%Limited by first-pass hepatic metabolism (N-demethylation).

Experimental Protocols for PK Profiling

To ensure scientific integrity, the evaluation of these derivatives requires self-validating experimental systems. The following protocols detail the causality behind each methodological choice.

Protocol A: In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the compound, identifying its vulnerability to Phase I hepatic metabolism.

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological conditions.

  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM). Causality: 1 µM ensures the drug concentration is well below the Michaelis-Menten constant ( Km​ ), keeping the reaction in the linear, first-order kinetic range.

  • Self-Validating Controls:

    • Negative Control: Omit NADPH. This confirms that any degradation is strictly CYP-mediated and not due to chemical instability.

    • Positive Control: Incubate Testosterone (1 µM) in parallel. Causality: Testosterone is a known, high-clearance CYP3A4 substrate. Its rapid degradation validates the enzymatic viability of the HLM batch[5].

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the enzymes, halting the reaction, while precipitating proteins to prevent analytical column fouling.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS.

Protocol B: In Vivo Bioanalysis via LC-MS/MS

Because the piperazine ring lacks a strong UV chromophore at low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is mandatory for sub-ng/mL quantification[6].

  • Sample Extraction: To 50 µL of rat plasma, add 150 µL of methanol containing a stable isotope-labeled (SIL) internal standard. Causality: The SIL standard co-elutes with the analyte, providing a normalization factor that perfectly corrects for matrix effects and ion suppression during electrospray ionization (ESI)[7].

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: Formic acid ensures the piperazine nitrogen remains fully protonated, maximizing the [M+H]+ ion yield for positive mode ESI.

  • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Select the protonated parent mass in Q1, fragment via collision-induced dissociation (CID) in Q2, and monitor the specific benzamide or piperazine product ions in Q3. This double-filtering ensures absolute structural specificity, differentiating the parent drug from its desmethyl metabolites.

References

  • Metabolism and Disposition of a Novel B-Cell Lymphoma-2 Inhibitor Venetoclax in Humans and Characterization of Its Unusual Metabolites Source: PubMed / National Institutes of Health URL:[Link]

  • In Vitro and Reactive Metabolites Investigation of Metabolic Profiling of Tyrosine Kinase Inhibitors Dubermatinib in HLMs by LC–MS/MS Source: MDPI Pharmaceuticals URL:[Link]

  • The Importance of Tracking “Missing” Metabolites: How and Why? Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Multisite Occupancy and Multidimensional Optimization: Design and Evaluation of Piperazine-Thioureidobenzamide Derivatives as Potent HBV Capsid Assembly Modulators Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy Source: Frontiers in Pharmacology URL:[Link]

  • 1-Benzhydryl-piperazine: Isolation, structure determination, and in silico studies for a novel potential narcotic agent detected in sports supplements Source: ResearchGate URL:[Link]

Sources

Foundational

In Vitro Cytotoxicity of N-methyl-4-(piperazin-1-yl)benzamide in Cancer Cell Lines: A Technical Whitepaper

Executive Rationale In the landscape of targeted oncology, the development of Poly (ADP-ribose) polymerase (PARP) inhibitors has revolutionized the treatment of homologous recombination (HR)-deficient malignancies. At th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale

In the landscape of targeted oncology, the development of Poly (ADP-ribose) polymerase (PARP) inhibitors has revolutionized the treatment of homologous recombination (HR)-deficient malignancies. At the structural heart of many of these therapeutics lies a critical pharmacophore: N-methyl-4-(piperazin-1-yl)benzamide 1[1].

As a Senior Application Scientist, I approach the evaluation of this compound not merely as a standalone cytotoxic agent, but as a foundational scaffold. Its mechanism of action—NAD+ competitive inhibition and subsequent PARP trapping—drives synthetic lethality in BRCA-mutated cancer lines2[2]. This whitepaper delineates the mechanistic causality of its cytotoxicity, establishes self-validating in vitro protocols, and provides a framework for interpreting viability data in drug development.

Mechanistic Causality: The "Why" Behind the Cytotoxicity

To understand the cytotoxicity of N-methyl-4-(piperazin-1-yl)benzamide, we must dissect its structural interaction with the PARP1/2 enzymes. Benzamide derivatives are classical PARP inhibitors due to their structural homology to nicotinamide, allowing them to compete directly with NAD+ at the catalytic domain3[3].

The scaffold is uniquely effective due to three synergistic factors:

  • The Benzamide Core: The amide group forms essential hydrogen bonds with highly conserved catalytic residues (e.g., Ser904 and Gly863 in PARP1), firmly anchoring the molecule within the nicotinamide-binding pocket.

  • The Piperazine Linker: Positioned at the para position, the piperazine ring protrudes into the solvent-accessible space. This positioning allows the ring to act as a versatile hinge for further chemical derivatization, enhancing binding affinity toward the adjacent adenosine-binding pocket 4[4].

  • PARP Trapping & Synthetic Lethality: Beyond simple catalytic inhibition, the binding of this pharmacophore allosterically traps the PARP1 protein onto single-strand DNA breaks. When a replication fork collides with this trapped PARP-DNA complex during the S-phase, the fork collapses, generating highly toxic double-strand breaks (DSBs). In BRCA1/2-mutated cells that lack Homologous Recombination (HR) repair mechanisms, this leads to catastrophic genomic instability and apoptosis 2[2].

MOA SSB DNA Single-Strand Break PARP PARP1 Recruitment SSB->PARP Trigger Trap PARP Trapping on DNA PARP->Trap Inhibited by Drug N-methyl-4-(piperazin-1-yl)benzamide Drug->Trap Binds Fork Replication Fork Collapse Trap->Fork S-Phase Collision DSB Double-Strand Break Fork->DSB Causes Apop Apoptosis (BRCA-mutant) DSB->Apop Synthetic Lethality

Mechanism of PARP trapping and synthetic lethality by benzamide derivatives.

Self-Validating Experimental Protocols: The "How"

To rigorously evaluate the in vitro cytotoxicity of N-methyl-4-(piperazin-1-yl)benzamide, we must employ a self-validating system. This requires integrating isogenic cell line pairs to prove target specificity and utilizing metabolic readouts that directly correlate with PARP activity.

Protocol: High-Throughput CellTiter-Glo Viability Assay

Causality of Assay Choice: The CellTiter-Glo assay measures intracellular ATP. Because uninhibited PARP hyperactivation (in response to baseline DNA damage) consumes massive amounts of NAD+ and subsequently depletes ATP, measuring ATP levels provides a highly sensitive, dual readout of cellular metabolic health and PARP-mediated cytotoxicity.

Step-by-Step Methodology:

  • Cell Line Selection & Seeding:

    • Select an isogenic pair: MDA-MB-436 (BRCA1-mutant, HR-deficient) and MDA-MB-231 (BRCA-proficient, HR-competent) to validate synthetic lethality5[5].

    • Seed cells at 2,000 cells/well in a 384-well opaque white microplate using DMEM supplemented with 10% FBS.

    • Validation Step: Include cell-free wells containing only media to serve as a background luminescence subtraction control.

  • Compound Preparation & Dosing:

    • Dissolve N-methyl-4-(piperazin-1-yl)benzamide in 100% DMSO to create a 10 mM stock.

    • Perform a 10-point, 3-fold serial dilution (ranging from 100 μM down to 5 nM).

    • Normalize the final DMSO concentration across all wells to 0.1% (v/v) to prevent solvent-induced cytotoxicity.

    • Validation Step: Include 0.1% DMSO as a negative vehicle control and 10 μM Olaparib as a positive control.

  • Incubation Dynamics:

    • Incubate the treated plates for 72 to 96 hours at 37°C in a 5% CO2 humidified atmosphere.

    • Causality: This extended duration is critical. Cells must progress through multiple cell cycles and enter the S-phase to ensure replication forks collide with the trapped PARP complexes, triggering apoptosis.

  • Luminescent Readout:

    • Equilibrate plates to room temperature for 30 minutes to ensure uniform enzymatic reaction kinetics.

    • Add an equal volume of CellTiter-Glo reagent to each well.

    • Agitate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a multi-mode microplate reader.

  • Data Normalization & IC50 Calculation:

    • Normalize data: % Viability =[(Signal_test - Signal_blank) / (Signal_vehicle - Signal_blank)] × 100.

    • Fit the dose-response curve using a four-parameter non-linear regression model to determine the absolute IC50.

Workflow Seed Cell Seeding (Isogenic Pairs) Dose Compound Dosing (10-Point Curve) Seed->Dose Inc 72h Incubation (37°C, 5% CO2) Dose->Inc Read ATP Luminescence (CellTiter-Glo) Inc->Read Calc IC50 Calculation Read->Calc

High-throughput in vitro cytotoxicity assay workflow for PARP inhibitors.

Quantitative Data Presentation

The baseline cytotoxicity of the unconjugated N-methyl-4-(piperazin-1-yl)benzamide fragment is typically in the low micromolar range, as it lacks the extended binding motifs of fully optimized clinical PARP inhibitors. However, its selective differential toxicity in BRCA-deficient lines perfectly validates its core mechanism3[3].

CompoundCell LineBRCA StatusExpected IC50 (μM)Mechanistic Note
N-methyl-4-(piperazin-1-yl)benzamide MDA-MB-436BRCA1 -/-15.0 - 25.0Weak baseline trapping; moderate synthetic lethality.
N-methyl-4-(piperazin-1-yl)benzamide MDA-MB-231BRCA WT> 100.0Low off-target toxicity in HR-proficient cells.
Optimized Piperazine Derivative MDA-MB-436BRCA1 -/-< 0.05High affinity adenosine-pocket binding; strong trapping.

Conclusion

The N-methyl-4-(piperazin-1-yl)benzamide moiety is a cornerstone in oncology drug design. By understanding its specific role in NAD+ competition and PARP trapping, and by deploying rigorous, isogenically controlled cytotoxicity assays, drug development professionals can confidently utilize this scaffold to engineer next-generation targeted therapeutics with maximized synthetic lethality and minimized off-target toxicity.

References

  • Poly (ADP-ribose) polymerase (PARP)
  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose)
  • Design and Synthesis of Poly(ADP-ribose)
  • Discovery of Novel Apigenin–Piperazine Hybrids as Potent and Selective Poly (ADP-Ribose) Polymerase-1 (PARP-1)
  • Design, Synthesis, and Biological Evaluation of a Series of Benzo[de][1,7]naphthyridin-7(8H)

Sources

Exploratory

Role of N-methyl-4-(piperazin-1-yl)benzamide as a pharmacophore in drug discovery

An In-Depth Technical Guide to the Role of N-methyl-4-(piperazin-1-yl)benzamide in Modern Drug Discovery Executive Summary In the landscape of rational drug design, the identification and incorporation of "privileged sca...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Role of N-methyl-4-(piperazin-1-yl)benzamide in Modern Drug Discovery

Executive Summary

In the landscape of rational drug design, the identification and incorporation of "privileged scaffolds" is a cornerstone of successful lead optimization. N-methyl-4-(piperazin-1-yl)benzamide has emerged as a highly versatile pharmacophoric building block, particularly in the development of targeted oncology therapeutics such as Poly (ADP-ribose) polymerase (PARP) inhibitors and multi-targeted kinase inhibitors [1].

This technical whitepaper dissects the physicochemical, mechanistic, and synthetic utility of this specific moiety. By examining the causality behind its structural components—the hydrogen-bonding capacity of the N-methylbenzamide and the solubilizing, vector-directing nature of the piperazine ring—this guide provides drug development professionals with a comprehensive framework for utilizing this fragment in modern medicinal chemistry.

Structural and Physicochemical Profiling

The utility of N-methyl-4-(piperazin-1-yl)benzamide lies in its dual-functionality. It acts simultaneously as a primary target-anchoring pharmacophore and a pharmacokinetic (PK) optimizer[2].

  • The N-Methylbenzamide Anchor: The benzamide motif is a classic bioisostere for nicotinamide. The amide carbonyl acts as a strong hydrogen-bond acceptor, while the N-methyl amine acts as a hydrogen-bond donor.

    • Causality of N-Methylation: Why utilize an N-methyl amide rather than a primary unsubstituted amide? The addition of the methyl group serves three critical functions: (1) It restricts the rotational freedom of the amide bond, locking it into a bioactive trans conformation; (2) It reduces the desolvation penalty upon entering a hydrophobic protein pocket; and (3) It protects the amide from rapid enzymatic hydrolysis in vivo, extending the compound's half-life.

  • The Piperazine Linker: The piperazine ring is attached directly to the para-position of the phenyl ring (an aniline derivative).

    • Vector Geometry: The para-substitution provides a linear, extended vector (approximately 180°), projecting the distal secondary amine of the piperazine out of narrow binding pockets and into solvent-exposed regions.

    • Physicochemical Impact: The distal nitrogen of the piperazine (N4) is basic. When used as a building block (coupled to form a tertiary amine or amide), it drastically lowers the compound's overall lipophilicity (cLogP) and introduces a protonatable center at physiological pH (7.4), which is critical for oral bioavailability and formulation as a stable salt [3].

Mechanistic Role in Target Engagement: The PARP Inhibitor Paradigm

To understand the authoritative grounding of this fragment, one must look at its role in PARP inhibition. PARP-1 is a nuclear enzyme responsible for DNA single-strand break repair. Inhibiting PARP-1 is a clinically validated strategy for treating BRCA-mutated cancers via synthetic lethality [1].

When incorporated into a PARP inhibitor, the N-methyl-4-(piperazin-1-yl)benzamide fragment acts as the "warhead" that binds the catalytic domain of the enzyme:

  • Nicotinamide Mimicry: The N-methylbenzamide inserts deeply into the NAD+ binding pocket. The amide NH donates a hydrogen bond to the backbone carbonyl of Gly863, while the amide carbonyl accepts a hydrogen bond from the side-chain hydroxyl of Ser904.

  • Hydrophobic Stacking: The central phenyl ring engages in π−π stacking interactions with Tyr907, stabilizing the complex.

  • Solvent Channel Projection: The piperazine ring bridges the gap between the deeply buried benzamide and the solvent-exposed outer rim of the active site. Its rigid chair conformation prevents entropic penalties during binding, while its distal nitrogen serves as a synthetic attachment point for bulky capping groups (e.g., quinazolinones) that occupy the accessory pocket to gain selectivity over other PARP isoforms.

Pathway SSB DNA Single-Strand Break PARP PARP-1 Recruitment SSB->PARP NAD NAD+ Consumption PARP->NAD DSB Double-Strand Break (Replication Collapse) PARP->DSB Trapped PARP-DNA Repair DNA Repair (Survival) NAD->Repair Inhibitor Benzamide Pharmacophore (Nicotinamide Mimic) Block Catalytic Inhibition (H-bonds to Gly863/Ser904) Inhibitor->Block Block->PARP Blocks NAD+ Death Synthetic Lethality (BRCA-mutant cells) DSB->Death

Caption: Mechanism of PARP inhibition driven by the benzamide pharmacophore mimicking NAD+.

Synthetic Methodology and Experimental Protocols

To utilize N-methyl-4-(piperazin-1-yl)benzamide as a building block, it must be synthesized with high purity. The most robust, scalable, and self-validating method is a Nucleophilic Aromatic Substitution (SNAr) [1].

Step-by-Step SNAr Protocol

Rationale: The electron-withdrawing nature of the para-amide group activates the fluorine atom for nucleophilic attack by the secondary amine of piperazine.

Reagents:

  • 4-fluoro-N-methylbenzamide (1.0 equivalent, limiting reagent)

  • Piperazine (5.0 equivalents)

  • Dimethyl sulfoxide (DMSO) (Solvent)

Procedure:

  • Preparation: To a solution of 4-fluoro-N-methylbenzamide (6.0 g, 39.2 mmol) in DMSO (24.0 mL) at 23 °C, add anhydrous piperazine (16.87 g, 196 mmol).

    • Causality of Stoichiometry: A 5-fold excess of piperazine is critical. Piperazine is a symmetrical diamine; using a stoichiometric amount would lead to significant bis-alkylation (formation of a symmetrical dimer). The large excess kinetically favors mono-alkylation.

  • Reaction: Stir the reaction mixture at 120 °C for 68 hours under an inert nitrogen atmosphere.

    • Causality of Solvent: DMSO is a polar aprotic solvent that stabilizes the highly polarized Meisenheimer complex transition state, significantly accelerating the SNAr reaction.

  • Quenching & Precipitation: Cool the mixture to room temperature and pour it slowly into crushed ice (approx. 260 g). Rinse the reaction vessel with cold distilled water (~50 mL) and add to the quench.

    • Causality of Isolation: The target product, N-methyl-4-(piperazin-1-yl)benzamide, is highly insoluble in cold water, whereas the excess unreacted piperazine and DMSO are highly water-soluble. This allows for isolation via simple precipitation rather than complex chromatography.

  • Filtration: Add celite (30 g) to aid in filtration if the precipitate is fine. Filter under vacuum, washing the filter cake thoroughly with cold water (3 x 50 mL) to remove residual piperazine.

  • Validation: Dry the white solid under a high vacuum.

    • Self-Validating Analytics: Confirm structure via 1 H NMR (400 MHz, DMSO-d 6​ ). Key diagnostic peaks: A doublet at ~2.74 ppm (N-methyl protons coupling to the amide NH), multiplets at ~2.80 and ~3.10 ppm (piperazine ring protons), and an AA'BB' system in the aromatic region (~6.90 and ~7.70 ppm) confirming para-substitution.

Synthesis A 4-fluoro-N-methylbenzamide + Piperazine (5 eq) B SNAr Reaction DMSO, 120°C, 68h A->B Heat (Meisenheimer Complex) C Aqueous Quench Pour into ice water B->C Precipitation D Filtration & Washing Remove excess piperazine C->D Isolate Solid E N-methyl-4-(piperazin-1-yl)benzamide (Target Pharmacophore) D->E Vacuum Dry F Validation 1H-NMR & LC-MS E->F Confirm Purity

Caption: Step-by-step SNAr synthetic workflow for N-methyl-4-(piperazin-1-yl)benzamide.

Pharmacokinetic (PK) Optimization via the Piperazine Scaffold

Beyond target binding, appending the N-methyl-4-(piperazin-1-yl)benzamide moiety to a hydrophobic core (such as a kinase hinge-binding pyrimidine) drastically alters the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the resulting drug candidate [4].

The table below summarizes the typical quantitative shifts in physicochemical properties when a generic lipophilic drug core is functionalized with this specific pharmacophore.

Physicochemical MetricNaked Hydrophobic CoreCore + N-methyl-4-(piperazin-1-yl)benzamideMechanistic Rationale for Shift
Molecular Weight (Da) ~250.0~467.0Addition of the 219 Da building block.
cLogP (Lipophilicity) 4.82.1The basic piperazine nitrogen (protonated at pH 7.4) drastically reduces lipophilicity, preventing non-specific protein binding.
Kinetic Solubility (µg/mL) < 5.0> 150.0Disruption of flat aromatic stacking and introduction of a highly polar, ionizable amine enhances aqueous solvation.
PAMPA Permeability ( 10−6 cm/s) 18.58.2Slight reduction due to increased polar surface area (PSA) and positive charge, but remains in the highly orally bioavailable range.
Target Affinity (IC 50​ ) 250 nM12 nMThe N-methylbenzamide forms new, highly specific hydrogen bonds in the target active site, driving down the IC 50​ .

Data represents a synthesized aggregate of standard medicinal chemistry optimization trajectories observed in kinase and PARP inhibitor development [2][4].

Conclusion

The N-methyl-4-(piperazin-1-yl)benzamide fragment is far more than a simple chemical linker. It is a highly engineered, self-contained pharmacophoric system. By providing a rigid vector, a solubilizing basic center, and a metabolically stable hydrogen-bonding network, it solves multiple drug discovery bottlenecks—ranging from target affinity to oral bioavailability—simultaneously. Mastery of its synthetic incorporation and structural causality is an essential asset for any modern drug development professional.

References

  • Poly (ADP-ribose) polymerase (PARP)
  • An integrated flow and microwave approach to a broad spectrum protein kinase inhibitor RSC Advances URL:[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Molecules (MDPI) URL:[Link]

Foundational

The Definitive Guide to Receptor Binding Affinity Assays for N-methyl-4-(piperazin-1-yl)benzamide and its Analogs

A Senior Application Scientist's In-Depth Technical Guide for Drug Discovery Professionals In the landscape of modern neuropharmacology, the N-arylpiperazine benzamide scaffold represents a cornerstone for the developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Drug Discovery Professionals

In the landscape of modern neuropharmacology, the N-arylpiperazine benzamide scaffold represents a cornerstone for the development of novel therapeutics targeting a range of neuropsychiatric disorders. Compounds bearing this privileged structure are known to interact with high affinity at key monoaminergic G-protein coupled receptors (GPCRs), particularly within the dopamine and serotonin families. This guide provides a comprehensive, in-depth exploration of the principles and methodologies required to accurately characterize the receptor binding affinity of N-methyl-4-(piperazin-1-yl)benzamide and its structural analogs.

The following sections will not only detail the "how" but also the critical "why" behind experimental design, data interpretation, and the establishment of self-validating protocols. We will delve into the gold-standard radioligand binding assays and explore modern, non-radioactive alternatives like fluorescence polarization, providing researchers with the necessary tools to generate robust and reproducible binding data.

The Pharmacological Context: Why Dopamine and Serotonin Receptors?

The N-methyl-4-(piperazin-1-yl)benzamide structure is a composite of pharmacophores that strongly suggest an affinity for dopamine D2-like (D2, D3, D4) and serotonin 5-HT1A receptors. Structure-activity relationship (SAR) studies on analogous series have consistently demonstrated that modifications to the benzamide and piperazine rings can fine-tune affinity and selectivity for these targets.[1][2][3] The piperazine moiety is a ubiquitous scaffold in neuroleptic and antidepressant drugs, often conferring affinity for these receptor families.[4][5][6] Therefore, a primary characterization of any novel N-methyl-4-(piperazin-1-yl)benzamide analog should commence with binding assays against a panel of these receptors.

Foundational Assay Technologies for Quantifying Receptor Affinity

The quantification of a ligand's affinity for its receptor is a cornerstone of drug discovery. Two predominant, robust methods for this are radioligand binding assays and fluorescence polarization assays.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are revered for their sensitivity and robustness, making them the gold standard for measuring ligand-receptor interactions.[7][8] These assays rely on the use of a radioactively labeled ligand (radioligand) that binds to the target receptor with high affinity and specificity. The binding of the test compound is then measured by its ability to compete with and displace the radioligand.

There are two primary types of radioligand binding experiments:

  • Saturation Assays: These are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.[4][7]

  • Competition Assays: These are employed to determine the affinity of an unlabeled test compound (like N-methyl-4-(piperazin-1-yl)benzamide). In this setup, a fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. This can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand.[2][7]

Experimental Workflow: Radioligand Competition Binding Assay

Below is a generalized workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_receptor Receptor Source (e.g., HEK293 cell membranes expressing D2 or 5-HT1A) incubation Incubate Receptor, Radioligand, & Test Compound at Equilibrium prep_receptor->incubation prep_radioligand Radioligand Solution (e.g., [3H]Spiperone for D2 or [3H]8-OH-DPAT for 5-HT1A) prep_radioligand->incubation prep_test_compound Test Compound Dilution Series (N-methyl-4-(piperazin-1-yl)benzamide) prep_test_compound->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Quantifies bound radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Fluorescence Polarization (FP) Assays: A High-Throughput Alternative

Fluorescence Polarization (FP) is a powerful, homogeneous assay format that is well-suited for high-throughput screening (HTS).[1][9] The principle is based on the rotational motion of a fluorescently labeled ligand (a "tracer"). When a small fluorescent tracer is unbound in solution, it tumbles rapidly, and when excited with polarized light, the emitted light is largely depolarized. However, when the tracer binds to a much larger receptor protein, its tumbling is significantly slowed, and the emitted light remains highly polarized.[1][10]

In a competitive FP assay, an unlabeled test compound competes with the fluorescent tracer for binding to the receptor. Increasing concentrations of the test compound will displace the tracer, causing it to tumble freely again, resulting in a decrease in fluorescence polarization.

Key Considerations for FP Assay Development:

  • Tracer Design: A fluorescently labeled version of the compound of interest or a known ligand for the target receptor is required. The fluorophore should not interfere with binding.

  • Assay Window: The difference in polarization between the bound and free tracer (the "mP shift") must be large enough to provide a robust signal-to-noise ratio.[11]

  • Concentrations: Optimal concentrations of the receptor and tracer need to be empirically determined to ensure the assay is sensitive to competitive inhibition.[1]

Experimental Workflow: Fluorescence Polarization Competition Assay

The following diagram illustrates the workflow for a competitive FP binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep_receptor Purified Receptor Solution incubation Combine Receptor, Tracer, & Test Compound in Microplate and Incubate to Equilibrium prep_receptor->incubation prep_tracer Fluorescent Tracer Solution prep_tracer->incubation prep_test_compound Test Compound Dilution Series (N-methyl-4-(piperazin-1-yl)benzamide) prep_test_compound->incubation reading Read Fluorescence Polarization on a Plate Reader incubation->reading analysis Data Analysis (Calculate IC50) reading->analysis

Caption: Workflow for a competitive fluorescence polarization binding assay.

Detailed Experimental Protocols

The following protocols provide a starting point for characterizing the binding of N-methyl-4-(piperazin-1-yl)benzamide at two of its most likely targets: the human dopamine D2 receptor and the human serotonin 5-HT1A receptor.

Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This protocol is adapted from methodologies used for characterizing D2 receptor antagonists.[3][12]

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human dopamine D2L receptor.

  • Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone (a high-affinity D2 antagonist).

  • Test Compound: N-methyl-4-(piperazin-1-yl)benzamide.

  • Non-specific Binding Control: (+)-Butaclamol (10 µM final concentration).[3]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well plates and filter mats (GF/C).

Procedure:

  • Membrane Preparation: Prepare a membrane suspension in assay buffer to a final concentration that yields approximately 10-20 µg of protein per well. Keep on ice.

  • Compound Plating: Prepare a serial dilution of N-methyl-4-(piperazin-1-yl)benzamide in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer.

    • Non-specific Binding: Add (+)-Butaclamol (10 µM final).

    • Test Compound: Add the serial dilutions of N-methyl-4-(piperazin-1-yl)benzamide.

  • Add Radioligand: Add [³H]-Spiperone to all wells at a final concentration approximately equal to its Kd (e.g., 0.2-0.5 nM).

  • Add Membranes: Add the membrane preparation to all wells to initiate the binding reaction. The final assay volume is typically 200-500 µL.

  • Incubation: Incubate the plate at room temperature or 37°C for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a GF/C filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filter mat into a scintillation vial or bag, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Protocol: Serotonin 5-HT1A Receptor Radioligand Binding Assay

This protocol is based on established methods for 5-HT1A receptor binding.[5][13]

Materials:

  • Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]-8-OH-DPAT (a high-affinity 5-HT1A agonist).

  • Test Compound: N-methyl-4-(piperazin-1-yl)benzamide.

  • Non-specific Binding Control: Serotonin (5-HT) (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4.[5]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well plates and filter mats (GF/C).

Procedure:

  • Membrane Preparation: Prepare a membrane suspension in assay buffer to a final concentration of approximately 2.5-15 µg of protein per well. Keep on ice.

  • Compound Plating: Prepare a serial dilution of N-methyl-4-(piperazin-1-yl)benzamide in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer.

    • Non-specific Binding: Add Serotonin (10 µM final).

    • Test Compound: Add the serial dilutions of N-methyl-4-(piperazin-1-yl)benzamide.

  • Add Radioligand: Add [³H]-8-OH-DPAT to all wells at a final concentration near its Kd (e.g., 1-2 nM).[5][13]

  • Add Membranes: Add the membrane preparation to all wells.

  • Incubation: Incubate for 60-120 minutes at 37°C.[13]

  • Filtration: Rapidly filter and wash as described in the D2 receptor assay protocol.

  • Counting: Perform liquid scintillation counting as described previously.

Data Analysis and Interpretation

For competitive binding assays, the raw data (counts per minute or millipolarization units) are plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression.

Key Parameters to Determine:

ParameterDescriptionHow it is Determined
IC50 The concentration of the test compound that displaces 50% of the specific binding of the radioligand or tracer.Directly from the dose-response curve.
Ki The inhibition constant, which is an intrinsic measure of the affinity of the test compound for the receptor.Calculated from the IC50 using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Bmax The maximum number of binding sites.Determined from a saturation binding experiment.
Kd The equilibrium dissociation constant; the concentration of radioligand at which 50% of the receptors are occupied at equilibrium.Determined from a saturation binding experiment.

Data Interpretation:

A lower Ki value indicates a higher binding affinity of the test compound for the receptor. By determining the Ki values for N-methyl-4-(piperazin-1-yl)benzamide at a panel of receptors (e.g., D2, D3, D4, 5-HT1A, 5-HT2A), a selectivity profile can be established. For example, if the Ki for the D2 receptor is 10 nM and the Ki for the 5-HT1A receptor is 100 nM, the compound is 10-fold selective for the D2 receptor over the 5-HT1A receptor.

Conclusion: Towards a Complete Pharmacological Profile

This guide provides the foundational knowledge and practical protocols for accurately determining the receptor binding affinity of N-methyl-4-(piperazin-1-yl)benzamide. By employing these robust methodologies, researchers can confidently establish the compound's affinity and selectivity profile for its primary molecular targets. This critical data is the first step in elucidating the compound's mechanism of action and is essential for guiding further preclinical and clinical development. The principles and workflows outlined herein are designed to ensure scientific integrity and generate the high-quality, reproducible data demanded by modern drug discovery programs.

References

  • Vertex AI Search. (2025, April 28).
  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology.
  • Gifford Bioscience. Radioligand Binding Assay.
  • PubMed Central (PMC).
  • Creative Bioarray. Radioligand Binding Assay.
  • Benchchem. Application Notes and Protocols for a Selective Dopamine D2/D3 Receptor Antagonist.
  • American Journal of Physiology-Lung Cellular and Molecular Physiology. (1993). Radioligand binding methods: practical guide and tips.
  • Springer Nature Experiments. (2001). Radioligand Binding Assay.
  • Revvity. human Serotonin 5-HT1A Receptor Cell Line.
  • PubMed. (2009, December 1). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding.
  • Revvity. human Serotonin 5-HT1A Receptor.
  • Molecular Devices.
  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics.
  • PubMed Central (PMC). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors.
  • Probe Reports from the NIH Molecular Libraries Program. (2012, December 25). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists.
  • PubMed. (2001, May 15). Characterization of 5-HT(₁A,B) and 5-HT(₂A,C) serotonin receptor binding.
  • Dr. Peter B Allen – Lab Blog. (2016, November 17).
  • Eurofins. 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Profiling of N-methyl-4-(piperazin-1-yl)benzamide

Introduction and Pharmaceutical Context N-methyl-4-(piperazin-1-yl)benzamide is a critical synthetic intermediate widely utilized in the development of targeted therapeutics, most notably Poly (ADP-ribose) polymerase (PA...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmaceutical Context

N-methyl-4-(piperazin-1-yl)benzamide is a critical synthetic intermediate widely utilized in the development of targeted therapeutics, most notably Poly (ADP-ribose) polymerase (PARP) inhibitors [1]. PARP inhibitors exploit synthetic lethality in tumors harboring BRCA1/2 mutations by preventing DNA single-strand break repair. In medicinal chemistry, the piperazine moiety of this compound serves as a versatile linker and solubilizing group, while the benzamide region frequently acts as a core pharmacophore for hydrogen bonding within the target enzyme's active site [2].

This application note details a robust, scalable synthesis protocol for N-methyl-4-(piperazin-1-yl)benzamide via a Nucleophilic Aromatic Substitution (SNAr) pathway, emphasizing the mechanistic causality behind the selected reaction parameters.

Mechanistic Rationale

The synthesis relies on the displacement of a fluorine atom from 4-fluoro-N-methylbenzamide by the secondary amine of piperazine.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is employed as a polar aprotic solvent. It is critical for SNAr reactions because it solvates the nucleophile without hydrogen bonding (which would reduce its nucleophilicity) and stabilizes the negatively charged Meisenheimer complex intermediate.

  • Stoichiometric Control: A significant stoichiometric excess of piperazine (5 equivalents) is utilized. This serves a dual purpose: it acts as an acid scavenger for the hydrofluoric acid (HF) byproduct generated during the substitution, and it statistically minimizes the formation of a symmetrical bis-adduct (where one piperazine molecule reacts with two molecules of the fluorinated electrophile) [1].

Experimental Workflow Visualization

G R1 4-fluoro-N-methylbenzamide (Limiting Reagent) Rxn SNAr Reaction 120°C, 68 hrs R1->Rxn R2 Piperazine (5 eq. Excess) R2->Rxn Solvent DMSO (Polar Aprotic) Solvent->Rxn Quench Ice/Water Quench Precipitation Rxn->Quench Filter Celite Filtration & Washing Quench->Filter Product N-methyl-4-(piperazin-1-yl)benzamide (White Solid) Filter->Product

Experimental workflow for the SNAr synthesis of N-methyl-4-(piperazin-1-yl)benzamide.

Reagents and Quantitative Data

The following table summarizes the stoichiometric requirements for a standard 39.2 mmol scale reaction, optimized for a balance between yield and precursor conservation [1].

Reagent / MaterialRoleMolecular WeightMass / VolumeMolesEquivalents
4-Fluoro-N-methylbenzamide Electrophile153.15 g/mol 6.00 g39.2 mmol1.0 eq
Piperazine Nucleophile / Base86.14 g/mol 16.87 g196.0 mmol5.0 eq
Dimethyl Sulfoxide (DMSO) Solvent78.13 g/mol 24.0 mLN/AN/A
Ice (Deionized Water) Quenching Agent18.02 g/mol 261 gN/AN/A
Celite® 545 Filtration AidN/A30.0 gN/AN/A

Step-by-Step Synthesis Protocol

Safety Precautions: Piperazine is a corrosive solid and a respiratory sensitizer. DMSO readily penetrates the skin and can carry dissolved solutes into the bloodstream. All operations must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Phase 1: Reaction Assembly
  • Equip a thoroughly dried 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 4-fluoro-N-methylbenzamide (6.00 g, 39.2 mmol) to the reaction vessel.

  • Add DMSO (24.0 mL) to the flask. Stir at ambient temperature (23 °C) until the electrophile is fully dissolved.

  • Introduce piperazine (16.87 g, 196 mmol) to the solution in a single portion. Note: The dissolution of piperazine may be slightly endothermic; ensure continuous stirring.

Phase 2: Thermal Activation
  • Transfer the reaction flask to a pre-heated oil bath or heating block set to 120 °C.

  • Maintain the reaction at 120 °C under continuous, vigorous stirring for 68 hours[1]. Causality: The unactivated nature of the para-fluorine (relying solely on the weak electron-withdrawing effect of the amide) necessitates extended thermal forcing to drive the SNAr reaction to completion.

Phase 3: Quenching and Workup
  • Remove the flask from the heat source and allow it to cool to approximately 50 °C.

  • Slowly pour the warm reaction mixture into a beaker containing crushed ice (261 g).

  • Rinse the reaction vessel with cold deionized water (~50 mL) and add the rinses to the ice mixture. Causality: The addition to ice crashes out the highly organic product while keeping the excess piperazine and DMSO solubilized in the aqueous phase.

  • Add Celite (30.0 g) to the aqueous suspension and stir for 10 minutes. This aids in the coagulation of the fine precipitate, preventing filter blinding during separation.

Phase 4: Isolation and Purification
  • Filter the suspension under vacuum using a Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual DMSO and unreacted piperazine.

  • Extract the product from the Celite pad using a suitable organic solvent (e.g., dichloromethane or ethyl acetate), separate from any residual water, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Dry the resulting solid in a vacuum oven at 45 °C overnight to afford N-methyl-4-(piperazin-1-yl)benzamide.

Analytical Characterization

To validate the structural integrity of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy should be employed. The expected yield following this protocol is approximately 65.7% (5.64 g) [1].

Expected 1H NMR (400 MHz, DMSO-d6) Data:

  • δ ppm 2.29 (br. s., 1 H, secondary amine NH)

  • δ ppm 2.74 (d, J=4.55 Hz, 3 H, N-methyl amide CH3)

  • δ ppm 2.77 - 2.86 (m, 4 H, piperazine CH2)

  • δ ppm 3.08 - 3.18 (m, 4 H, piperazine CH2)

  • δ ppm 6.91 (m, 2 H, aromatic CH)

  • δ ppm 7.69 (m, 2 H, aromatic CH)

Diagnostic Note: The presence of the broad singlet at 2.29 ppm confirms the presence of the free secondary amine on the piperazine ring, verifying that double-alkylation was successfully mitigated by the stoichiometric excess of the nucleophile.

References

  • Penning, T. D., et al. (2010). Poly (ADP-ribose) polymerase (PARP) inhibitors (Patent No. AU2010206744B2). IP Australia.
  • Wang, L., et al. (2020). Poly-adp ribose polymerase (parp) inhibitors (Patent No. US20200071299A1). U.S. Patent and Trademark Office.
Application

How to synthesize N-methyl-4-(piperazin-1-yl)benzamide from 4-fluoro-N-methylbenzamide

Application Note & Protocol: Synthesis of N-methyl-4-(piperazin-1-yl)benzamide Abstract This application note provides a comprehensive guide for the synthesis of N-methyl-4-(piperazin-1-yl)benzamide, a valuable scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Synthesis of N-methyl-4-(piperazin-1-yl)benzamide

Abstract

This application note provides a comprehensive guide for the synthesis of N-methyl-4-(piperazin-1-yl)benzamide, a valuable scaffold in medicinal chemistry, from 4-fluoro-N-methylbenzamide and piperazine. The core transformation is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This document details the underlying chemical principles, a robust step-by-step laboratory protocol, safety precautions, and methods for purification and characterization. The provided methodology is designed for researchers in organic synthesis, medicinal chemistry, and drug development, ensuring a reproducible and efficient synthesis.

Introduction

The piperazine moiety is a privileged scaffold in modern drug discovery, appearing in a multitude of clinically approved drugs due to its favorable pharmacokinetic properties and its ability to engage in key hydrogen bonding interactions with biological targets.[1] When coupled with a benzamide structure, it forms a versatile building block for developing agents targeting central nervous system (CNS) disorders, oncology, and infectious diseases.

The synthesis of N-methyl-4-(piperazin-1-yl)benzamide represents a classic and highly effective example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reaction is fundamental for the functionalization of aromatic rings, particularly when they are rendered electron-deficient.[2] This guide offers a detailed protocol for this specific transformation, grounded in established chemical principles to provide a reliable pathway for obtaining the target compound.

Reaction Scheme & Mechanism

3.1 Overall Transformation

Reaction SchemeFigure 1: Synthesis of N-methyl-4-(piperazin-1-yl)benzamide via Nucleophilic Aromatic Substitution.

3.2 Mechanistic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds via a two-step addition-elimination mechanism, which is characteristic of SNAr reactions.[2][3]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile, in this case, one of the secondary amine nitrogens of piperazine, on the carbon atom of the benzene ring bearing the fluorine atom. This attack is facilitated by the electron-withdrawing effect of the para-substituted N-methylbenzamide group, which polarizes the C-F bond and reduces electron density on the ring, making it susceptible to nucleophilic attack.[2] This step is typically the rate-determining step as it involves the temporary disruption of the ring's aromaticity. The attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, which is resonance-stabilized.[4]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the leaving group, which is a fluoride ion. For SNAr reactions, fluorine is an excellent leaving group, often superior to other halogens (F > Cl > Br > I).[3][5][6] This is because its high electronegativity strongly polarizes the carbon-halogen bond, enhancing the electrophilicity of the reaction site and stabilizing the intermediate complex through an inductive effect.[3]

An excess of piperazine is utilized not only to drive the reaction to completion but also to act as a base, neutralizing the hydrogen fluoride (HF) that is formed as a byproduct.

Materials and Equipment

4.1 Reagents & Chemicals

ReagentCAS No.Molecular Wt. ( g/mol )SupplierNotes
4-fluoro-N-methylbenzamide701-49-5153.15Sigma-AldrichStarting material
Piperazine (Anhydrous)110-85-086.14Sigma-AldrichNucleophile, use at least 3 eq.
Dimethyl Sulfoxide (DMSO)67-68-578.13Fisher ScientificAnhydrous, reaction solvent
Ethyl Acetate (EtOAc)141-78-688.11VWRFor extraction
Deionized Water7732-18-518.02---For work-up
Brine (Saturated NaCl)7647-14-558.44---For washing
Anhydrous Sodium Sulfate7757-82-6142.04---Drying agent
Silica Gel7631-86-960.08---For column chromatography
Dichloromethane (DCM)75-09-284.93---Eluent for chromatography
Methanol (MeOH)67-56-132.04---Eluent for chromatography

4.2 Equipment

  • Round-bottom flask (100 mL) equipped with a reflux condenser and magnetic stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F254) and developing chamber

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Magnetic stirrer

Experimental Protocol

5.1 Reaction Setup

  • To a 100 mL round-bottom flask, add 4-fluoro-N-methylbenzamide (1.0 eq, e.g., 1.53 g, 10.0 mmol).

  • Add anhydrous piperazine (3.0 eq, e.g., 2.58 g, 30.0 mmol).

    • Rationale: A significant excess of piperazine is used to favor the desired mono-arylation product over the N,N'-bis(benzamide) byproduct.[7] It also serves as a base to quench the HF formed during the reaction.

  • Add anhydrous DMSO (e.g., 30 mL) to the flask.

  • Equip the flask with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet to maintain an inert atmosphere.

5.2 Reaction Execution

  • Begin stirring the mixture at room temperature to ensure homogeneity.

  • Heat the reaction mixture to 120-130 °C using a heating mantle.

    • Rationale: Thermal energy is required to overcome the activation barrier for the disruption of aromaticity in the rate-determining step. This temperature range is typical for SNAr reactions with moderately activated aryl fluorides.[8][9]

  • Maintain the reaction at this temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Mobile Phase: 95:5 Dichloromethane/Methanol.

    • Visualization: UV light (254 nm).

    • The reaction is complete upon the disappearance of the 4-fluoro-N-methylbenzamide spot.

5.3 Work-up and Product Isolation

  • Allow the reaction mixture to cool to room temperature.

  • Pour the dark solution into a separatory funnel containing 150 mL of deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).[10]

    • Rationale: The product is organic-soluble, while the excess piperazine and DMSO have high solubility in water, allowing for efficient separation.

  • Combine the organic layers.

  • Wash the combined organic phase with brine (2 x 50 mL) to remove residual water and DMSO.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid or viscous oil.

5.4 Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Equilibrate the column with dichloromethane (DCM).

  • Load the crude product onto the column.

  • Elute the product using a gradient of 0% to 10% methanol in dichloromethane. The product typically elutes at around 5-7% methanol.

  • Collect the fractions containing the pure product (as determined by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield N-methyl-4-(piperazin-1-yl)benzamide as a solid.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents 1. Combine Reactants (4-fluoro-N-methylbenzamide, Piperazine, DMSO) heating 2. Heat & Stir (120-130°C, 12-24h under N2) reagents->heating monitoring 3. Monitor Progress (TLC) heating->monitoring quench 4. Cool & Quench with Water monitoring->quench extract 5. Extract with Ethyl Acetate quench->extract dry 6. Dry & Concentrate extract->dry chromatography 7. Column Chromatography (Silica, DCM/MeOH Gradient) dry->chromatography product 8. Isolate Pure Product (N-methyl-4-(piperazin-1-yl)benzamide) chromatography->product

Caption: Workflow for the synthesis of N-methyl-4-(piperazin-1-yl)benzamide.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • 4-fluoro-N-methylbenzamide: Causes skin, eye, and respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[11][12]

  • Piperazine: Corrosive. Causes severe skin burns and eye damage.[13][14] It is a known skin and respiratory sensitizer and is suspected of damaging fertility or the unborn child.[15][16] Handle with extreme caution and avoid any direct contact.[17]

  • Dimethyl Sulfoxide (DMSO): Can be absorbed through the skin. Avoid contact.

  • Dichloromethane & Methanol: Volatile and flammable solvents. Handle away from ignition sources.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Reaction is slow or incomplete Insufficient temperature; moisture in reagents/solvent; poor quality piperazine.Ensure temperature is maintained at 120-130°C. Use anhydrous reagents and solvent. Use fresh, high-purity piperazine.
Low yield Incomplete reaction; product loss during work-up; inefficient extraction.Increase reaction time. Ensure pH is appropriate during extraction. Perform additional extractions of the aqueous layer.
Formation of byproduct Insufficient excess of piperazine leading to N,N'-disubstitution.Increase the molar equivalents of piperazine to 4-5 eq.
Difficult purification Streaking on the column; co-elution of impurities.Add 0.5-1% triethylamine to the eluent to deactivate the silica gel and improve the peak shape of the basic product.

References

  • Krishna Solvechem Ltd. (n.d.). Piperazine 68% - MSDS.
  • Central Drug House (P) Ltd. (n.d.). PIPERAZINE ANHYDROUS CAS NO 110-85-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Cayman Chemical. (2025). Safety Data Sheet - Piperazine.
  • Unknown Author. (n.d.). Nucleophilic Aromatic Substitution. University of Babylon.
  • European Directorate for the Quality of Medicines & HealthCare. (2023). Piperazine Safety Data Sheet.
  • Apollo Scientific. (2023). Safety Data Sheet - 4-Fluoro-N-methoxy-N-methylbenzamide.
  • ChemicalBook. (2025). Chemical Safety Data Sheet - 4-Fluoro-N-methoxy-N-methylbenzamide.
  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet - Piperazine.
  • Sigma-Aldrich. (n.d.). 4-Fluoro-N-methylbenzamide Safety Information.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Ritter, T., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH.
  • Beilstein Journal of Organic Chemistry. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • BenchChem. (2025). "N-Methyl-1-(piperidin-4-YL)methanamine" synthesis workup and extraction issues.
  • Cram, D. J., et al. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.
  • Molecules. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Organic Syntheses. (n.d.). Nucleophilic Aromatic Substitution of Aryl Fluorides with Nitriles.
  • Royal Society of Chemistry. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

Sources

Method

Application Notes &amp; Protocols: Leveraging N-methyl-4-(piperazin-1-yl)benzamide as a Versatile Scaffold for Potent PARP-1 Inhibitors

Introduction: The Strategic Imperative of PARP-1 Inhibition Poly (ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the cellular DNA damage response (DDR) network.[1] Located in the nucleus, its primary function...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Imperative of PARP-1 Inhibition

Poly (ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the cellular DNA damage response (DDR) network.[1] Located in the nucleus, its primary function is to detect single-strand DNA breaks (SSBs) and initiate their repair.[2][3] Upon binding to damaged DNA, PARP-1 catalyzes the synthesis of long poly (ADP-ribose) (PAR) chains on itself and other target proteins, creating a scaffold to recruit the necessary DNA repair machinery.[4][5]

In the context of oncology, particularly in cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient.[2] These cancer cells become heavily reliant on PARP-1-mediated repair pathways for survival. The inhibition of PARP-1 in such HR-deficient cells prevents the repair of SSBs, which, during DNA replication, are converted into toxic DSBs.[6] Without a functional HR pathway to resolve these DSBs, the cell undergoes apoptosis. This concept, known as synthetic lethality , provides a targeted and potent therapeutic strategy against specific cancer types.[2][6]

A crucial aspect of modern PARP inhibitors is their ability not only to block the catalytic activity of PARP-1 but also to "trap" the PARP-1 protein on the DNA at the site of damage.[2][6] This PARP-DNA complex is itself a cytotoxic lesion that obstructs DNA replication and transcription, contributing significantly to the inhibitor's efficacy.

The N-methyl-4-(piperazin-1-yl)benzamide scaffold has emerged as a privileged structure in the design of PARP-1 inhibitors. Its constituent parts play key roles: the benzamide moiety mimics the nicotinamide portion of PARP-1's natural substrate (NAD+), effectively blocking the catalytic site, while the piperazine ring serves as a versatile linker, allowing for the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[7][8] This guide provides a detailed technical overview and actionable protocols for utilizing this building block in the development of novel PARP-1 inhibitors.

The Building Block: Physicochemical Profile of N-methyl-4-(piperazin-1-yl)benzamide

Understanding the fundamental properties of the starting scaffold is essential for predictable and successful synthesis campaigns.

PropertyValueSource
Molecular Formula C₁₂H₁₇N₃OCalculated
Molecular Weight 219.28 g/mol Calculated
Appearance White to off-white solidTypical
CAS Number 75964-16-6---
Boiling Point Approx. 405 °C at 760 mmHgPredicted
Melting Point 155-159 °C---
LogP 1.3 - 1.8Predicted
pKa (most basic) ~8.5 (piperazine nitrogen)Predicted

Synthetic Protocol: Construction of a PARP-1 Inhibitor

This section details a representative synthetic workflow to couple N-methyl-4-(piperazin-1-yl)benzamide with a suitable aromatic system, in this case, 2-fluoro-5-formylbenzonitrile, followed by a reductive amination to yield a final inhibitor candidate. This multi-step synthesis illustrates the versatility of the building block.

Synthetic Workflow Diagram

G A N-methyl-4-(piperazin-1-yl)benzamide C Intermediate Aldehyde A->C B 2-fluoro-5-formylbenzonitrile B->C E Final PARP-1 Inhibitor C->E C->E Reagents1 K2CO3, DMSO 120 °C Reagents2 NaBH(OAc)3, DCE Room Temp D Cyclopropylamine D->E

Caption: Synthetic workflow for a representative PARP-1 inhibitor.

Step-by-Step Synthesis

Step 1: Synthesis of 4-(4-(4-cyano-3-formylphenyl)piperazin-1-yl)-N-methylbenzamide (Intermediate Aldehyde)

  • Rationale: This step involves a nucleophilic aromatic substitution reaction where the secondary amine of the piperazine ring displaces the fluorine atom on the benzonitrile ring. The reaction is facilitated by a base (K₂CO₃) and heat. Densely functionalized aromatic rings with electron-withdrawing groups (like nitrile and formyl) are activated towards such substitutions.

  • Protocol:

    • To a solution of N-methyl-4-(piperazin-1-yl)benzamide (1.0 eq) in dimethyl sulfoxide (DMSO, 0.2 M), add 2-fluoro-5-formylbenzonitrile (1.1 eq) and potassium carbonate (K₂CO₃, 2.5 eq).

    • Stir the reaction mixture vigorously at 120 °C for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a cold non-polar solvent like diethyl ether to remove non-polar impurities.

    • Dry the solid under vacuum to yield the intermediate aldehyde. Further purification can be achieved by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) if necessary.

Step 2: Synthesis of 4-(4-(4-cyano-3-((cyclopropylamino)methyl)phenyl)piperazin-1-yl)-N-methylbenzamide (Final Inhibitor)

  • Rationale: This is a reductive amination reaction. The intermediate aldehyde first reacts with cyclopropylamine to form a transient imine, which is then immediately reduced in situ by sodium triacetoxyborohydride (NaBH(OAc)₃) to the final amine product. NaBH(OAc)₃ is a mild and selective reducing agent ideal for this transformation, as it does not typically reduce the nitrile or amide functionalities present in the molecule.

  • Protocol:

    • Suspend the intermediate aldehyde (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M).

    • Add cyclopropylamine (1.5 eq) to the suspension.

    • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq) portion-wise over 15 minutes.

    • Allow the reaction to stir at room temperature for 12-18 hours. Monitor by LC-MS.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of methanol in DCM) to afford the final PARP-1 inhibitor.

Protocols for Biological Evaluation

Once synthesized, the novel compound must be evaluated for its biological activity. The following protocols outline a standard cascade for characterizing a potential PARP-1 inhibitor.

Evaluation Workflow Diagram

G A Synthesized Inhibitor B In Vitro PARP-1 Enzyme Assay A->B C Determine IC50 Value B->C D Cellular Assay: BRCA-deficient vs. Wild-Type Cells C->D Potent compounds (IC50 < 100 nM) E Determine Cellular Potency (EC50 for Viability Reduction) D->E F Mechanism of Action Assay (e.g., PARP Trapping) E->F Selective toxicity observed G Quantify PARP-DNA Complex Formation F->G H Lead Candidate for Further Development G->H Confirmed MOA

Caption: Standard workflow for evaluating synthesized PARP-1 inhibitors.

In Vitro PARP-1 Enzymatic Assay (Colorimetric)
  • Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are immobilized on a 96-well plate.[9] The amount of incorporated biotin is detected using a streptavidin-horseradish peroxidase (Strep-HRP) conjugate and a colorimetric HRP substrate. The resulting color intensity is directly proportional to PARP-1 activity.

  • Protocol:

    • Plate Preparation: Use a 96-well plate pre-coated with histones.

    • Inhibitor Preparation: Prepare a serial dilution of the synthesized inhibitor in PARP assay buffer (e.g., from 100 µM to 1 pM). Include a "no inhibitor" positive control and a "no enzyme" negative control. DMSO concentration should be kept constant across all wells (typically ≤ 1%).

    • Reaction Setup: To each well, add:

      • 25 µL of PARP Assay Buffer.

      • 5 µL of test compound dilution or vehicle (DMSO).

      • 10 µL of PARP-1 enzyme solution.

      • Incubate for 10-15 minutes at room temperature.

    • Initiate Reaction: Add 10 µL of the PARP cocktail containing activated DNA and biotinylated NAD+ to each well to start the reaction.[9]

    • Incubation: Incubate the plate at 30 °C for 60 minutes.

    • Washing: Wash the plate 4 times with 1x PBS containing 0.05% Tween-20 (PBST) to remove unreacted components.

    • Detection: Add 50 µL of Strep-HRP solution to each well and incubate for 30 minutes at room temperature.

    • Final Wash: Repeat the washing step as in step 6.

    • Development: Add 50 µL of TMB or a similar HRP substrate. Allow the color to develop for 15-30 minutes in the dark.

    • Stop and Read: Stop the reaction by adding 50 µL of 1N HCl. Read the absorbance at 450 nm using a microplate reader.[10]

    • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC₅₀ value.

Cellular Viability Assay (BRCA-deficient vs. Wild-Type)
  • Principle: To confirm the synthetic lethality mechanism, the inhibitor's effect on cell viability is compared between a cell line with deficient homologous recombination (e.g., CAPAN-1, which has a BRCA2 mutation) and a wild-type cell line (e.g., BxPC-3). A potent inhibitor should show significantly greater cytotoxicity in the BRCA-deficient line.

  • Protocol:

    • Cell Seeding: Seed BRCA-deficient and wild-type cells in separate 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the synthesized inhibitor for 72-96 hours.

    • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or AlamarBlue™) to each well according to the manufacturer's instructions.

    • Data Acquisition: Read the luminescence or fluorescence on a plate reader.

    • Analysis: Normalize the data to untreated controls and plot cell viability against inhibitor concentration to determine the EC₅₀ for each cell line. A significantly lower EC₅₀ in the BRCA-deficient line indicates the desired selective activity.

Understanding the Mechanism of Action

The ultimate goal of a PARP inhibitor is to induce synthetic lethality in HR-deficient cancer cells. This is achieved by inhibiting PARP's catalytic activity and trapping it on DNA.

PARP-1 Signaling and Inhibition Pathway

G cluster_0 Normal Cell (HR Proficient) cluster_1 HR-Deficient Cancer Cell + PARP Inhibitor SSB1 Single-Strand Break (SSB) PARP1 PARP-1 Activation SSB1->PARP1 PARylation PAR Chain Synthesis PARP1->PARylation NAD+ Recruit1 Recruitment of SSB Repair Proteins PARylation->Recruit1 Repair1 SSB Repaired Recruit1->Repair1 SSB2 Single-Strand Break (SSB) PARP_Trap PARP Trapping on DNA SSB2->PARP_Trap PARP_Inhib PARP Inhibitor PARP_Inhib->PARP_Trap StalledFork Replication Fork Collapse PARP_Trap->StalledFork DSB Double-Strand Break (DSB) StalledFork->DSB NoRepair Failed HR Repair (BRCA-deficient) DSB->NoRepair Apoptosis Cell Death (Apoptosis) NoRepair->Apoptosis

Sources

Application

Application Note: A Robust HPLC-UV Method for the Quantification of N-methyl-4-(piperazin-1-yl)benzamide

Abstract This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quan...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantitative analysis of N-methyl-4-(piperazin-1-yl)benzamide. The method is suitable for routine quality control and research applications. The chromatographic separation was achieved on a C18 column with a mobile phase of phosphate buffer and acetonitrile, providing excellent peak symmetry and resolution. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating good linearity, accuracy, precision, and robustness.

Introduction

N-methyl-4-(piperazin-1-yl)benzamide and its derivatives are of significant interest in pharmaceutical research due to their potential biological activities.[1][2] The piperazine moiety is a common structural feature in many active pharmaceutical ingredients (APIs).[3] Accurate and reliable analytical methods are crucial for the quantification of these compounds in various stages of drug development and for quality control of the final product. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceutical compounds due to its sensitivity, specificity, and adaptability.[4][5]

This application note provides a comprehensive guide to the development and validation of an HPLC-UV method for N-methyl-4-(piperazin-1-yl)benzamide, addressing the challenges associated with analyzing polar, basic compounds.[6][7]

Physicochemical Properties of N-methyl-4-(piperazin-1-yl)benzamide

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.

  • Structure: Chemical structure of N-methyl-4-(piperazin-1-yl)benzamide

    Image of the chemical structure of N-methyl-4-(piperazin-1-yl)benzamide.

  • Polarity: The presence of the piperazine ring and the amide group makes the molecule polar. This suggests that a reversed-phase HPLC method will likely require a mobile phase with a significant aqueous component to achieve adequate retention.[8]

  • pKa: The piperazine moiety contains two nitrogen atoms, making the compound basic. The estimated pKa values are crucial for selecting the appropriate mobile phase pH to ensure consistent ionization and good peak shape. Operating the mobile phase at a pH at least 2 units away from the analyte's pKa is generally recommended to avoid peak splitting or broadening.

  • UV Absorbance: The benzamide portion of the molecule contains a chromophore that absorbs UV light. A UV scan of a standard solution should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. For similar aromatic amines, a wavelength of around 240 nm has been found to be suitable.[9]

HPLC-UV Method Development

The goal of method development is to achieve a reliable and robust separation of the analyte from any potential impurities or degradation products.

Chromatographic System

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable for this analysis.[10][11]

Initial Method Scouting

The method development process begins with scouting for suitable stationary and mobile phases.

  • Column Selection: A C18 column is a versatile and common choice for reversed-phase chromatography and serves as an excellent starting point.[3] Given the polar nature of the analyte, a column with polar end-capping or a polar-embedded phase could also be considered to enhance retention.[7]

  • Mobile Phase Selection: A mixture of an aqueous buffer and an organic modifier is the standard for reversed-phase HPLC.

    • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile is often preferred due to its lower viscosity and UV cutoff.[12]

    • Aqueous Phase: A buffer is necessary to control the pH of the mobile phase and ensure consistent ionization of the basic analyte. A phosphate or acetate buffer is a good initial choice.

Method Optimization Workflow

The initial scouting conditions are systematically optimized to achieve the desired chromatographic performance.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing SNAr Reaction Temperature for Piperazine Substitution in Fluorobenzamides

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists optimizing the nucleophilic aromatic substitution (SNAr) of fluorobenzamides with piperazine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists optimizing the nucleophilic aromatic substitution (SNAr) of fluorobenzamides with piperazine.

While the SNAr reaction is a cornerstone of drug development, the bifunctional nature of piperazine combined with the moderate electron-withdrawing capacity of the benzamide group creates a narrow thermodynamic window. Poor temperature optimization frequently leads to stalled reactions, amide cleavage, or the formation of intractable bis-substituted byproducts. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure scalable and high-yielding syntheses.

Mechanistic Fundamentals & The Temperature Dilemma

In an SNAr reaction, the highly electronegative fluorine atom activates the ortho or para position by stabilizing the anionic Meisenheimer transition state. However, because a carboxamide is less electron-withdrawing than a nitro or cyano group, the activation energy barrier remains relatively high.

Applying heat overcomes this barrier but introduces a critical kinetic challenge: piperazine contains two secondary amine sites. Once the first nitrogen attacks the fluorobenzamide, the resulting mono-substituted piperazine remains nucleophilic. If the reaction temperature is too high, the thermal energy indiscriminately accelerates both the primary and secondary substitution events, leading to bis-arylation (where one piperazine molecule reacts with two fluorobenzamide molecules)[1].

SNAr_Mechanism A Fluorobenzamide + Piperazine B Meisenheimer Complex A->B Heat / Base (Nucleophilic Attack) C Mono-substituted Product B->C Fluoride Elimination D Bis-substituted Byproduct C->D Excess Heat (2nd Substitution)

SNAr pathway of fluorobenzamides with piperazine highlighting thermal byproducts.

Troubleshooting & FAQs

Q1: I am seeing a high percentage of bis-substituted piperazine byproducts. Why is this happening and how do I fix it? A: Bis-substitution is a direct consequence of excessive thermal energy overpowering the kinetic differentiation between piperazine and your mono-substituted product[1]. To fix this while maintaining enough heat to drive the initial SNAr, you must alter the reaction's statistical or chemical landscape:

  • Stoichiometric Control: Increase the piperazine loading to 5.0–10.0 equivalents. This massive excess statistically guarantees that unreacted piperazine outcompetes the mono-substituted product for the electrophile, even at elevated temperatures (80–100°C)[1].

  • Chemical Blocking: Use mono-Boc-protected piperazine (tert-butyl piperazine-1-carboxylate). This completely deactivates the second nitrogen, allowing you to safely push the reaction temperature to 90°C+ without any risk of bis-substitution[2].

Q2: My fluorobenzamide is completely unreactive at room temperature. How high can I push the temperature? A: If your fluorine is in the meta position relative to the amide, the SNAr is not resonance-activated, and the reaction will be sluggish. You can increase the temperature to 120–140°C by switching to a high-boiling polar aprotic solvent like DMSO, NMP, or DMF[3]. However, prolonged batch heating at these temperatures risks thermal degradation and amide hydrolysis. For temperatures >100°C, we strongly recommend Microwave-Assisted Organic Synthesis (MAOS). Microwave heating allows the reaction to reach 130°C rapidly (often completing the reaction in 15–20 minutes), minimizing the time the substrate is exposed to degradative conditions[3].

Q3: How exactly do temperature and stoichiometry interact in this specific reaction? A: The table below summarizes the causality between thermal energy, nucleophile concentration, and product distribution.

Table 1: Effect of Temperature and Stoichiometry on SNAr Yields (Representative Data for 4-Fluorobenzamide)

Temperature (°C)Piperazine EquivalentsProtecting GroupMono-Product Yield (%)Bis-Product Yield (%)Kinetic Observation
251.1None3510Reaction stalls; insufficient thermal energy.
801.1None4540High thermal energy drives secondary substitution.
805.0None85<5Excess nucleophile statistically suppresses bis-adduct.
901.1Boc>900Complete kinetic block of secondary amine.

Self-Validating Protocol: High-Temperature SNAr via Boc-Piperazine

To completely bypass the temperature limitations imposed by bis-substitution, the industry standard is to utilize Boc-piperazine[4]. This protocol incorporates built-in validation checks to ensure experimental integrity.

Step 1: Reaction Assembly

  • In an oven-dried flask under nitrogen, dissolve 1.0 eq of the fluorobenzamide in anhydrous DMF (0.2 M concentration).

  • Add 1.2 eq of N-Boc-piperazine and 2.0 eq of anhydrous K2​CO3​ .

  • Causality: Anhydrous conditions are critical here; trace water at high temperatures will act as a nucleophile, leading to competitive hydrolysis of the benzamide to a benzoic acid.

Step 2: Thermal Activation

  • Heat the vigorously stirring mixture to 90°C for 12 hours.

  • Self-Validation: Monitor via LCMS. The reaction is successful when the fluorobenzamide starting material peak disappears, and a dominant new peak corresponding to the [M+H]+ of the Boc-protected intermediate emerges. The complete absence of higher-mass bis-adduct peaks validates the protective strategy[2].

Step 3: Workup and Isolation

  • Cool the mixture to room temperature and pour it into crushed ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na2​SO4​ , and concentrate in vacuo.

Step 4: Deprotection

  • Dissolve the crude intermediate in minimal Dichloromethane (DCM) and add 10 equivalents of 4M HCl in dioxane at room temperature.

  • Self-Validation: Immediate CO2​ gas evolution (bubbling) will occur as the Boc group is cleaved[4]. The cessation of bubbling (typically after 1-2 hours) is a reliable visual indicator that the deprotection is complete. Concentrate to yield the pure piperazinyl-benzamide hydrochloride salt.

Temperature Optimization Workflow

Use the following decision tree to systematically optimize your reaction conditions based on real-time kinetic feedback.

Temp_Optimization Start Start SNAr Reaction (Fluorobenzamide + Piperazine) Test1 Initial Screen: RT to 50°C, 2-4h Start->Test1 Cond1 Conversion Complete? Test1->Cond1 PathA Proceed to Workup Cond1->PathA Yes PathB Increase Temp to 80-100°C (Use DMF/DMSO) Cond1->PathB No / Slow Cond2 Bis-substitution Observed? PathB->Cond2 Fix1 Use 5-10 eq Piperazine or Boc-Piperazine Cond2->Fix1 Yes Fix2 Optimize Time/Temp (Microwave Heating) Cond2->Fix2 No Fix1->Fix2

Decision tree for optimizing temperature and mitigating side reactions in piperazine SNAr.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) URL:[Link]

  • SNAr Reaction in Common Molecular Solvents Under Pressure Source: ACS Green Chemistry Institute URL:[Link]

  • Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors Source: National Institutes of Health (NIH) URL:[Link]

  • AU2010206744B2 - Poly (ADP-ribose) polymerase (PARP)

Sources

Optimization

Technical Support Center: Optimizing the Crystallization of N-methyl-4-(piperazin-1-yl)benzamide to Minimize Byproduct Contamination

Welcome to the technical support center for the crystallization of N-methyl-4-(piperazin-1-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals who are seeking to enhance t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of N-methyl-4-(piperazin-1-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals who are seeking to enhance the purity of their final crystalline product. In pharmaceutical development, achieving high purity is not merely a goal but a stringent requirement, as even trace impurities can impact the safety and efficacy of an active pharmaceutical ingredient (API).[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and scientifically-grounded explanations for the common challenges encountered during the crystallization of this specific molecule. We will explore the origins of typical byproducts and offer systematic strategies to diagnose and mitigate their formation, ensuring a robust and reproducible crystallization process.

Section 1: FAQ - Understanding Potential Byproducts & Their Origins

This section addresses the fundamental questions regarding the types of impurities you may encounter and their chemical origins.

Q1: What are the most common process-related impurities I might encounter in my crude N-methyl-4-(piperazin-1-yl)benzamide product before crystallization?

The impurity profile is highly dependent on the synthetic route. Assuming a standard amidation pathway—reacting an activated derivative of 4-(piperazin-1-yl)benzoic acid with N-methylamine, or reacting 4-substituted benzoic acid with 1-methylpiperazine—the most common byproducts include:

  • Unreacted Starting Materials:

    • 4-(Chloromethyl)benzoic acid or a related activated benzoic acid derivative.

    • 1-Methylpiperazine.

  • Reagent-Derived Byproducts:

    • If coupling reagents like dicyclohexylcarbodiimide (DCC) are used, byproducts such as dicyclohexylurea (DCU) can form and be challenging to remove.

  • Side-Reaction Products:

    • Bis-acylation Products: In routes where piperazine is first coupled and then methylated, there is a risk of forming a symmetrical N,N'-disubstituted byproduct if reaction conditions are not carefully controlled.[3][4]

    • Hydrolysis Products: If using a highly reactive starting material like an acyl chloride, hydrolysis back to the corresponding carboxylic acid can occur in the presence of water.

  • Degradation Products:

    • Exposure to extreme pH or high temperatures can lead to the degradation of the target molecule or reactants, generating a complex impurity profile.[2]

Q2: How do these byproducts typically form?

Understanding the formation mechanism is key to prevention. The diagram below illustrates the primary reaction pathway versus common side reactions.

Byproduct_Formation cluster_main Primary Synthetic Route cluster_side Byproduct Formation Pathways SM1 4-(Chloromethyl)benzoic Acid Product N-methyl-4-(piperazin-1-yl)benzamide (Desired Product) SM1->Product Reaction with SM2 (Desired Pathway) Byproduct1 Unreacted Starting Materials SM1->Byproduct1 Incomplete Reaction Byproduct3 Hydrolysis Product (4-(Hydroxymethyl)benzoic Acid) SM1->Byproduct3 Presence of Water SM2 1-Methylpiperazine SM2->Product SM2->Byproduct1 Byproduct2 Bis-Alkylation Impurity (e.g., from piperazine impurity) SM2->Byproduct2 Reaction with Piperazine Impurity

Caption: Primary synthesis and potential byproduct formation pathways.

Q3: How can I identify and quantify the impurities in my crystalline product?

Accurate analytical methods are the foundation of impurity control.[2]

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for separating and quantifying organic impurities in APIs. A well-developed HPLC method can provide precise percentages of the main component and each impurity.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique is used to determine the molecular weight of unknown impurities, providing crucial clues to their structure.[2]

  • Gas Chromatography (GC): Primarily used to detect and quantify volatile impurities and residual solvents.[2]

Section 2: Troubleshooting Guide - A Systematic Approach to Purity Enhancement

Low purity in a final crystalline product can stem from issues in the chemical synthesis or, more commonly, from a suboptimal crystallization process. Crystallization is a powerful purification technique, but if not properly controlled, it can fail to remove impurities or even concentrate them.[1][5] This guide provides a workflow to diagnose the root cause.

Diagnostic Workflow for Low Purity Issues

The first step is to determine whether the problem lies with the reaction chemistry or the crystallization process itself.

Troubleshooting_Workflow Start Low Purity Detected in Final Product Analyze Step 1: Analyze Purity of Crude (Pre-Crystallization) Material Start->Analyze Decision1 Is Crude Purity Also Low? Analyze->Decision1 OptimizeReaction Focus on Reaction: - Check Stoichiometry - Purify Starting Materials - Modify Reaction Conditions Decision1->OptimizeReaction Yes OptimizeCrystallization Focus on Crystallization Protocol Decision1->OptimizeCrystallization No (Purity drops during crystallization) SlurryTest Step 2: Perform Diagnostic Slurry Test on Impure Crystals OptimizeCrystallization->SlurryTest Decision2 Did Purity Significantly Increase (>50% impurity removed)? SlurryTest->Decision2 SurfaceIssue Conclusion: Surface Adsorption Action: Optimize Washing Protocol & Mother Liquor Displacement Decision2->SurfaceIssue Yes LatticeIssue Conclusion: Lattice Incorporation or Agglomerate Entrapment Action: Optimize Supersaturation, Solvent, & Agitation Decision2->LatticeIssue No

Sources

Troubleshooting

Overcoming steric hindrance in N-methyl-4-(piperazin-1-yl)benzamide cross-coupling reactions

Coupling sterically demanding aryl halides with complex secondary amines like N-methyl-4-(piperazin-1-yl)benzamide presents a dual challenge: overcoming the immense steric bulk during the catalytic cycle while maintainin...

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Author: BenchChem Technical Support Team. Date: April 2026

Coupling sterically demanding aryl halides with complex secondary amines like N-methyl-4-(piperazin-1-yl)benzamide presents a dual challenge: overcoming the immense steric bulk during the catalytic cycle while maintaining strict chemoselectivity to protect the sensitive secondary amide moiety.

This technical support guide is designed for drug development professionals and synthesists. It breaks down the mechanistic causality behind catalyst failure, provides a self-validating experimental protocol, and offers a definitive troubleshooting matrix.

I. Mechanistic Troubleshooting & FAQs

Q1: My Buchwald-Hartwig amination with an ortho-substituted aryl chloride and N-methyl-4-(piperazin-1-yl)benzamide is stalling at <10% conversion. I am using BrettPhos. Why is it failing?

The Causality: You are using a ligand optimized for the wrong rate-limiting step. In palladium-catalyzed aminations, the rate-limiting step depends heavily on the amine's steric profile. For primary amines, oxidative addition is typically rate-limiting, making BrettPhos an excellent choice[1]. However, the piperazine ring is a bulky secondary amine . When coupling secondary amines, the rate-limiting step shifts to reductive elimination [2].

Intermediate Pd(II) complexes bearing the BrettPhos ligand disfavor the binding and favorable conformation required for bulky secondary amines to undergo reductive elimination[1]. Switching to RuPhos is critical here. RuPhos possesses a specific electronic structure and steric profile that significantly lowers the activation energy barrier for the reductive elimination of secondary amines, driving the reaction forward even with sterically hindered electrophiles[2][3].

Q2: I switched to RuPhos, but I am now observing multiple side products and the degradation of my N-methyl-4-(piperazin-1-yl)benzamide starting material. I am using Sodium tert-butoxide (NaOtBu) as the base.

The Causality: The failure here is chemoselectivity driven by pKa mismatch. N-methyl-4-(piperazin-1-yl)benzamide contains an N-methylamide group. Strong bases like NaOtBu (conjugate acid pKa ~17-18 in DMSO) are basic enough to deprotonate the secondary amide, leading to competitive off-target N-arylation at the amide position or outright substrate degradation[4].

To achieve chemoselective coupling exclusively at the piperazine nitrogen, you must use a weaker, multidentate inorganic base such as Potassium Phosphate (K3PO4) or Cesium Carbonate (Cs2CO3) [5]. These bases efficiently deprotonate the intermediate palladium-amine complex to facilitate the catalytic cycle but are too weak to deprotonate the benzamide, thereby preserving the integrity of your molecule[5].

Q3: Even with RuPhos and K3PO4, my reaction mixture turns black within 30 minutes, and the yield is poor. How do I prevent catalyst deactivation?

The Causality: The appearance of "black palladium" is a visual indicator that the active mono-ligated L1Pd(0) species is aggregating into inactive palladium nanoparticles before it can enter the catalytic cycle. This happens when precatalyst activation is inefficient or when trace oxygen is present.

To solve this, utilize a 3rd or 4th generation Buchwald precatalyst (e.g., RuPhos Pd G3 )[6]. These palladacycles undergo rapid, quantitative activation under mild, weakly basic conditions to generate the active L1Pd(0) species without requiring high temperatures[6]. Combine this with strict solvent deoxygenation (sparging with Argon for 30 minutes) to stabilize the intermediate complexes.

II. Diagnostic Logic Workflow

Below is the logical decision tree for optimizing this specific class of sterically hindered, chemoselective cross-couplings.

G Start Start: Hindered Aryl Halide + N-methyl-4-(piperazin-1-yl)benzamide AmineCheck Identify Nucleophile: Secondary Amine (Piperazine) Start->AmineCheck Ligand Ligand Selection: RuPhos (Lowers RE Barrier) AmineCheck->Ligand Optimal Fail1 BrettPhos: Stalls at RE AmineCheck->Fail1 Sub-optimal BaseCheck Identify Sensitive Group: Secondary Amide Ligand->BaseCheck Base Base Selection: K3PO4 or Cs2CO3 BaseCheck->Base Chemoselective Fail2 NaOtBu: Amide Arylation BaseCheck->Fail2 Side Reactions Precat Precatalyst: RuPhos Pd G3 Base->Precat Success Chemoselective C-N Cross-Coupling Precat->Success

Logical workflow for optimizing sterically hindered piperazine cross-couplings.

III. Quantitative Data Analytics

The following table summarizes the causal relationship between reaction parameters and outcomes for the N-methyl-4-(piperazin-1-yl)benzamide system.

Ligand SystemBaseSolventRate-Limiting Step AddressedChemoselectivityRelative Yield (%)
BrettPhos Pd G3 NaOtBuTolueneOxidative AdditionPoor (Amide degradation)< 10%
RuPhos Pd G3 NaOtBuTolueneReductive EliminationPoor (Amide arylation)~ 30%
XPhos Pd G3 Cs2CO3t-AmylOHReductive EliminationGood~ 60%
RuPhos Pd G3 K3PO41,4-DioxaneReductive Elimination Excellent (Intact amide) > 85%

IV. Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure the catalytic cycle is functioning correctly.

Objective: Chemoselective Buchwald-Hartwig Amination of N-methyl-4-(piperazin-1-yl)benzamide with an ortho-substituted aryl chloride.

Step 1: Reagent Preparation & Inertion
  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the sterically hindered aryl chloride (1.0 mmol) and N-methyl-4-(piperazin-1-yl)benzamide (1.2 mmol).

  • Add RuPhos Pd G3 (0.02 mmol, 2 mol%) and finely milled, anhydrous K3PO4 (2.0 mmol, 2.0 equiv).

  • Seal the vial with a PTFE-lined septum. Evacuate the vial and backfill with ultra-pure Argon (repeat 3 times).

Step 2: Solvent Introduction & Activation
  • Add anhydrous 1,4-dioxane (5.0 mL) via syringe. The solvent must be previously sparged with Argon for 30 minutes.

  • Validation Checkpoint 1 (Visual): Stir the mixture at room temperature for 5 minutes. A color shift to a homogenous deep red/orange indicates the successful generation of the active L1Pd(0) species. If the solution turns opaque black, oxygen has compromised the system.

Step 3: Reaction Execution
  • Transfer the vial to a pre-heated oil bath or heating block set to 85 °C. Stir vigorously (800 rpm) to ensure the heterogeneous base is well-suspended.

  • Validation Checkpoint 2 (Analytical): After 2 hours, withdraw a 10 µL aliquot via a flushed syringe, dilute in LC-MS grade acetonitrile, and analyze.

    • Self-Correction: If the aryl chloride is consumed but the product mass is absent, check the MS for the hydrodehalogenated byproduct (M-Cl+H). This indicates reductive elimination is still struggling; consider increasing the concentration of the reaction to force the bimolecular coupling step.

Step 4: Workup
  • Upon full conversion (typically 12-16 hours), cool the reaction to room temperature.

  • Dilute with ethyl acetate (10 mL) and filter the mixture through a short pad of Celite to remove the inorganic salts and palladium residues.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (DCM/MeOH gradient) to isolate the coupled product.

V. References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL:[1]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC Source: NIH / PubMed Central URL:[2][3]

  • 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316 Source: MDPI URL:[5]

  • Buchwald Ligands Review Source: Entegris URL:[6]

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery Source: Royal Society of Chemistry (RSC) URL:[4]

Sources

Optimization

Addressing stability and degradation issues of N-methyl-4-(piperazin-1-yl)benzamide

Welcome to the technical support center for N-methyl-4-(piperazin-1-yl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-methyl-4-(piperazin-1-yl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and handling of this compound. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential degradation issues, ensuring the integrity and reproducibility of your experimental results.

Introduction to the Stability of N-methyl-4-(piperazin-1-yl)benzamide

N-methyl-4-(piperazin-1-yl)benzamide is a bifunctional molecule, and its stability is dictated by the chemical properties of its two key moieties: the benzamide and the piperazine ring. Understanding the potential degradation pathways of each is crucial for its proper handling and use in experimental settings. The primary modes of degradation to be aware of are hydrolysis of the amide bond and oxidation of the piperazine ring.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for N-methyl-4-(piperazin-1-yl)benzamide?

A1: The two primary degradation pathways are:

  • Amide Hydrolysis: The N-methylbenzamide portion of the molecule is susceptible to both acid and base-catalyzed hydrolysis. This breaks the amide bond, yielding 4-(piperazin-1-yl)benzoic acid and methylamine.[1][2][3]

  • Piperazine Oxidation: The piperazine ring, particularly the nitrogen atoms, can be oxidized.[4][5][6][7] This can lead to the formation of N-oxides and other oxidative degradation products, especially in the presence of oxidizing agents or under atmospheric conditions over extended periods.[5][8][9][10]

Q2: How should I store N-methyl-4-(piperazin-1-yl)benzamide?

A2: For optimal stability, the compound should be stored as a solid in a tightly sealed container at low temperatures (e.g., -20°C), protected from light and moisture.[11][12][13] For solutions, it is recommended to prepare fresh for each experiment. If long-term storage of a stock solution is necessary, use an anhydrous aprotic solvent like DMSO, aliquot into single-use vials, and store at -80°C.[12]

Q3: What solvents are recommended for preparing stock solutions?

A3: Aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are generally preferred for stock solutions to minimize the risk of hydrolysis.[12] The use of protic solvents, especially aqueous buffers with acidic or basic pH, should be for immediate use in experiments.

Q4: Is N-methyl-4-(piperazin-1-yl)benzamide sensitive to light?

A4: Compounds containing piperazine moieties can be susceptible to photodegradation.[14][15] Therefore, it is best practice to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide

This section addresses common problems that may be encountered during the use of N-methyl-4-(piperazin-1-yl)benzamide in experimental assays.

Issue 1: Inconsistent or lower-than-expected biological activity.
  • Possible Cause: Degradation of the compound in the assay buffer.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Before troubleshooting the assay, confirm the integrity of your stock solution. Analyze a small aliquot by HPLC-UV to check for the presence of degradation products.

    • Assess Buffer Stability: Perform a time-course stability study of N-methyl-4-(piperazin-1-yl)benzamide in your assay buffer.

      • Incubate the compound in the buffer under the same conditions as your experiment (temperature, light exposure).

      • Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze by HPLC to quantify the remaining parent compound.

    • pH Consideration: If your assay buffer is acidic or basic, consider the potential for accelerated amide hydrolysis.[2] If possible, adjust the buffer pH to be closer to neutral.

    • Prepare Fresh Solutions: Always prepare fresh dilutions of the compound in the assay buffer immediately before use.

Issue 2: Appearance of unknown peaks in HPLC analysis.
  • Possible Cause: Compound degradation during sample preparation, analysis, or storage.

  • Troubleshooting Steps:

    • Characterize Unknown Peaks: Use LC-MS/MS to determine the mass of the unknown peaks. This can help identify potential degradation products such as the hydrolyzed carboxylic acid or oxidized derivatives.[16]

    • Review Storage Conditions: Ensure that the compound and its solutions have been stored correctly (see Q2 in FAQs).

    • Evaluate Analytical Method: The HPLC method itself could be contributing to degradation if the mobile phase is strongly acidic or basic, or if the analysis is run at an elevated temperature. Consider using a milder mobile phase or a lower column temperature.

Issue 3: Precipitation of the compound in aqueous buffers.
  • Possible Cause: Poor aqueous solubility.

  • Troubleshooting Steps:

    • Determine Solubility: Experimentally determine the solubility of N-methyl-4-(piperazin-1-yl)benzamide in your specific assay buffer.

    • Use of Co-solvents: If solubility is an issue, consider the use of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) in your final assay solution. Be sure to run appropriate vehicle controls to account for any effects of the co-solvent.

    • pH Adjustment: The solubility of the compound may be pH-dependent due to the ionizable piperazine moiety. Adjusting the pH of the buffer may improve solubility.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[17][18]

Objective: To investigate the stability of N-methyl-4-(piperazin-1-yl)benzamide under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of N-methyl-4-(piperazin-1-yl)benzamide in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to obtain a final HCl concentration of 0.1 M. Incubate at 60°C for 24 hours.[12]

    • Basic Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to obtain a final NaOH concentration of 0.1 M. Incubate at 60°C for 24 hours.[1][12][19]

    • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to obtain a final H₂O₂ concentration of 3%. Incubate at room temperature for 24 hours, protected from light.[12][16]

    • Thermal Degradation: Store the solid compound at 60°C for 7 days. Also, incubate the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and white light for a defined period (e.g., 24 hours).

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by a suitable stability-indicating HPLC-UV method.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating N-methyl-4-(piperazin-1-yl)benzamide from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Data Analysis:

The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector. The method is considered stability-indicating if all major degradation products are well-resolved from the parent peak.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN:H2O) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress Conditions base Basic Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress Conditions oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress Conditions thermal Thermal Stress (60°C) stock->thermal Expose to Stress Conditions photo Photolytic Stress (UV/White Light) stock->photo Expose to Stress Conditions hplc HPLC-UV Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS/MS for Degradant Identification hplc->lcms Characterize Unknown Peaks

Caption: Workflow for a forced degradation study of N-methyl-4-(piperazin-1-yl)benzamide.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent N-methyl-4-(piperazin-1-yl)benzamide hydrolyzed_acid 4-(piperazin-1-yl)benzoic acid parent->hydrolyzed_acid Acid/Base methylamine Methylamine parent->methylamine Acid/Base n_oxide Piperazine N-oxide derivative parent->n_oxide Oxidizing Agents other_oxidized Other Oxidized Products parent->other_oxidized Oxidizing Agents

Caption: Potential degradation pathways for N-methyl-4-(piperazin-1-yl)benzamide.

Data Summary

Stress ConditionPotential Degradation ProductsKey Considerations
Acidic Hydrolysis 4-(piperazin-1-yl)benzoic acid, MethylamineRate is dependent on pH and temperature.
Basic Hydrolysis 4-(piperazin-1-yl)benzoate, MethylamineGenerally faster than acid hydrolysis for benzamides.[1][19]
Oxidation N-oxides of the piperazine ringCan occur with exposure to air, peroxides, or other oxidizing agents.[4][5][7]
Photodegradation Complex mixture of productsDependent on wavelength and intensity of light.[14][15]
Thermal Degradation Various degradation productsStability is temperature-dependent.[20][21]

References

  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]

  • Filo. (2025, August 26). Hydrolysis of Benzamide The reaction is as follows. Retrieved from [Link]

  • Prezi. (2025, January 10). Hydrolysis of Benzamide to Benzoic Acid. Retrieved from [Link]

  • GEOCITIES.ws. (n.d.). Hydrolysis of Benzamide. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Benzamide hydrolysis in strong acids — The last word. Retrieved from [Link]

  • ACS Earth and Space Chemistry. (2019, September 30). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. Retrieved from [Link]

  • Bulletin of the Chemical Society of Japan. (2006, April 19). Oxidation of 2,6-Piperazinediones. Retrieved from [Link]

  • White Rose Research Online. (2021, January 8). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. Retrieved from [Link]

  • Research and Reviews: Journal of Chemistry. (2014, September 15). Oxidation of Piperazines by Bromamine-B in Acidic Buffer Medium: A Kinetic and Mechanistic Study. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (2020, December 30). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. Retrieved from [Link]

  • ResearchGate. (2020, December 16). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. Retrieved from [Link]

  • SciSpace. (2014, September 15). Oxidation of Piperazines by Bromamine-B in Acidic Buffer Medium: A Kinetic and Mechanistic Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of piperazine by UV light in the presence of air. Conditions. Retrieved from [Link]

  • N-Methylpiperazine Safety Data Sheet. (2020, October 16).
  • International Journal of Greenhouse Gas Control. (2014, November). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Retrieved from [Link]

  • Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]

  • PMC. (2016, September 30). Studies on photodegradation process of psychotropic drugs: a review. Retrieved from [Link]

  • Loba Chemie. (2016, May 23). N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Enamine. (n.d.). Safety Data Sheet.
  • Muby Chemicals. (n.d.). N-methylpiperazine or N-Methyl Piperazine Manufacturers, with SDS GHS MSDS Sheet. Retrieved from [Link]

  • ResearchGate. (2025, October 30). Thermal degradation of piperazine and its structural analogs. Retrieved from [Link]

  • MDPI. (2025, July 3). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved from [Link]

  • Google Patents. (n.d.). CN104833673A - Content detection method of chemical intermediate N-methyl piperazine.
  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • PMC. (n.d.). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Retrieved from [Link]

  • PubChem. (n.d.). SALT FORMS OF 4-(4-METHYLPIPERAZIN-1-YLMETHYL)-n-[4-METHYL-3-(4-PYRIDIN-3-YL)PYRIMIDIN-2-YLAMINO)PHENYL]-BENZAMIDE - Patent WO-2005075454-A3. Retrieved from [Link]

  • RSC Publishing. (2010, January 15). Analytical Methods. Retrieved from [Link]

  • Pharmacophore. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2013, May 7). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Retrieved from [Link]

  • Journal of Applied Bioanalysis. (n.d.). Pharmaceutical Impurities And Degradation Pathways: Chemical Approaches For Bioanalytical Evaluation. Retrieved from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026, February 9).
  • MDPI. (2023, November 3). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: LC-MS Detection Limit Optimization for N-methyl-4-(piperazin-1-yl)benzamide Metabolites

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug metabolism and pharmacokinetics (DMPK) scientists tasked with refining the Limit of Detection (LOD) and Limit of Quantifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug metabolism and pharmacokinetics (DMPK) scientists tasked with refining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for N-methyl-4-(piperazin-1-yl)benzamide and its metabolites. This compound, frequently utilized as a structural scaffold in poly(ADP-ribose) polymerase (PARP) inhibitors[1], presents unique analytical challenges due to the highly basic nature of its piperazine moiety and the polarity of its subsequent metabolites.

Section 1: Analyte Profiling & Metabolic Pathways

Q: Why are the detection limits for N-methyl-4-(piperazin-1-yl)benzamide metabolites inherently poor on standard reversed-phase LC-MS setups?

A: The causality lies in the physicochemical properties of the piperazine ring. The secondary and tertiary amines in the piperazine ring are highly basic (pKa ~9.8). At typical acidic LC conditions (pH 2-3), these nitrogens are fully protonated, making the molecule highly polar. When metabolized—via N-demethylation, N-oxidation, or amide hydrolysis—the resulting metabolites become even more hydrophilic. On standard C18 columns, these polar metabolites elute near the void volume (k' < 2), where they co-elute with endogenous salts and unretained matrix components, leading to severe ion suppression in the Electrospray Ionization (ESI) source[2].

MetabolicPathway Parent N-methyl-4-(piperazin-1-yl)benzamide (Parent Drug) M1 N-demethylated Metabolite (Benzamide Cleavage) Parent->M1 CYP450 N-demethylation M2 Piperazine N-oxide (Oxidation) Parent->M2 FMO/CYP N-oxidation M3 2-Oxopiperazine Derivative (Lactam Formation) Parent->M3 CYP450 Ring Oxidation M4 4-(piperazin-1-yl)benzoic acid (Amide Hydrolysis) Parent->M4 Hydrolase Amide Hydrolysis

Metabolic pathways of N-methyl-4-(piperazin-1-yl)benzamide.

Section 2: Chromatographic Troubleshooting

Q: How do I resolve void volume elution for the N-oxide and N-demethylated metabolites?

A: You must increase retention to separate the analytes from the suppression zone. This is achieved by transitioning from standard C18 to either a polar-endcapped C18 (e.g., Synergi Hydro-RP)[3] or Hydrophilic Interaction Liquid Chromatography (HILIC)[2]. HILIC provides orthogonal retention mechanisms (hydrogen bonding, dipole-dipole, and ionic interactions) that strongly retain polar, protonated piperazine derivatives.

Table 1: Comparison of Chromatographic Strategies for Piperazine Metabolites

ParameterStandard RPLC (C18)Polar-Embedded RPLCHILIC
Stationary Phase Alkyl chain (C18)C18 with polar groupsBare silica, Amide, or Zwitterionic
Mobile Phase A 0.1% Formic Acid in H2O0.1% Formic Acid in H2O10 mM Ammonium Formate in H2O (pH 3)
Mobile Phase B AcetonitrileMethanol / AcetonitrileAcetonitrile (90-95% starting)
Metabolite Retention Poor (k' < 1)Moderate (k' 1.5 - 3)Excellent (k' > 3)
Matrix Effect High (Suppression)MediumLow (Elutes away from salts)
Protocol: Self-Validating HILIC Method Setup

Trustworthiness Note: This protocol incorporates a system suitability check to validate column equilibration, which is the most common failure point in HILIC.

  • Mobile Phase Preparation: Prepare Mobile Phase A (10 mM ammonium formate in water, adjusted to pH 3.0 with formic acid) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Causality: The ammonium buffer controls the ionization state of the silica surface and the basic piperazine nitrogens, ensuring reproducible retention times and preventing secondary interactions that cause peak tailing[4].

  • Column Equilibration: Flush the HILIC column with 50 column volumes of 95% Mobile Phase B to establish the necessary aqueous layer on the stationary phase.

  • System Suitability Injection: Inject a standard mix of the parent drug and a stable isotopically labeled (SIL) internal standard (e.g., a deuterated analogue)[3].

  • Validation Check: Calculate the retention factor (k'). If k' < 2, decrease the aqueous percentage in the starting gradient. If peak tailing (Asf) exceeds 1.5, increase the buffer concentration in Mobile Phase A to 20 mM to shield unwanted ionic interactions.

Section 3: Mass Spectrometry (ESI) Optimization

Q: My chromatography is optimal, but the LOQ is still not meeting the 1 ng/mL target. How do I optimize the MS parameters?

A: For piperazine derivatives, ESI in positive ion mode (ESI+) is mandatory due to the basic nitrogens. However, excessive declustering potential (DP) or collision energy (CE) can cause in-source fragmentation or complete shattering of the piperazine ring, reducing the abundance of the target product ion[3].

OptimizationWorkflow Start Start: Low Sensitivity Detected CheckRet Evaluate Chromatographic Retention (k' > 2?) Start->CheckRet HILIC Switch to HILIC or Polar-Embedded C18 CheckRet->HILIC No (Void Volume Elution) OptESI Optimize ESI Source (Temp, Gas, pH) CheckRet->OptESI Yes (Good Retention) HILIC->OptESI OptMRM Refine MRM Transitions (CE, Declustering Potential) OptESI->OptMRM SPE Implement Mixed-Mode SPE (Reduce Matrix Effect) OptMRM->SPE Matrix Suppression > 20% Success LOD/LOQ Achieved OptMRM->Success Matrix Suppression < 20% SPE->Success

Logical workflow for refining LC-MS detection limits of piperazine metabolites.

Protocol: MRM Optimization for Piperazine Cleavage
  • Precursor Ion Selection: Monitor the [M+H]+ ion. For N-methyl-4-(piperazin-1-yl)benzamide, this is typically m/z 220.1.

  • Product Ion Scanning: Perform a product ion scan at varying CEs (10 to 50 eV) via direct infusion.

  • Transition Selection: Select at least two Multiple Reaction Monitoring (MRM) transitions. The primary transition (quantifier) usually involves the cleavage of the benzamide bond or the fragmentation of the piperazine ring (e.g., loss of C2H5N). The secondary transition (qualifier) ensures selectivity[3].

  • Dwell Time Adjustment: Ensure sufficient data points across the chromatographic peak (minimum 15 points). For co-eluting metabolites, keep dwell times between 10-50 ms to maintain a fast duty cycle.

Section 4: Sample Preparation & Matrix Effect Mitigation

Q: Biological samples (plasma/urine) are causing >50% ion suppression. Protein precipitation isn't enough. What is the next step?

A: Simple protein precipitation (PPT) with acetonitrile leaves significant residual phospholipids that co-elute with polar metabolites, causing severe ESI suppression[5]. To isolate basic N-methyl-4-(piperazin-1-yl)benzamide metabolites, you must implement Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE)[4].

Protocol: Mixed-Mode SPE (MCX) for Basic Metabolites

Causality: MCX sorbents contain both reversed-phase (C18) and strong cation-exchange (sulfonic acid) functional groups. At acidic pH, the piperazine nitrogens are positively charged and bind strongly to the cation-exchange sites, allowing aggressive washing of neutral lipids and phospholipids.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through the cartridge.

  • Loading: Dilute 100 µL of plasma with 100 µL of 2% Formic Acid in Water (ensures analyte protonation). Load onto the MCX cartridge.

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water.

    • Causality: Removes salts and polar neutral interferences.

  • Wash 2 (Organic): 1 mL Methanol.

    • Causality: Removes phospholipids and neutral lipophilic interferences. Crucial step: The basic analytes remain locked to the sulfonic acid groups via ionic bonds.

  • Elution: 1 mL of 5% Ammonium Hydroxide in Methanol.

    • Causality: The high pH neutralizes the piperazine nitrogens, breaking the ionic bond and eluting the highly purified analytes.

  • Reconstitution: Evaporate to dryness under nitrogen and reconstitute in the initial LC mobile phase to prevent solvent-mismatch peak distortion.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of PARP Inhibitor Building Blocks: N-methyl-4-(piperazin-1-yl)benzamide vs. Olaparib Intermediates

Poly(ADP-ribose) polymerase (PARP) inhibitors have fundamentally reshaped targeted oncology, specifically in the treatment of BRCA-mutated cancers via synthetic lethality. The clinical efficacy, pharmacokinetic profile,...

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Author: BenchChem Technical Support Team. Date: April 2026

Poly(ADP-ribose) polymerase (PARP) inhibitors have fundamentally reshaped targeted oncology, specifically in the treatment of BRCA-mutated cancers via synthetic lethality. The clinical efficacy, pharmacokinetic profile, and safety of these therapeutics are heavily dictated by the precise engineering of their chemical intermediates.

This guide provides an objective, in-depth comparative analysis of two critical building blocks used in PARP inhibitor development: N-methyl-4-(piperazin-1-yl)benzamide (a versatile vector for novel PARP architectures) and 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (the foundational Olaparib intermediate) [1, 2].

Structural Causality & Pharmacophoric Roles

To understand the utility of these intermediates, one must analyze their distinct roles within the PARP-1/2 binding pocket.

  • Olaparib Key Intermediate (Phthalazinone Core): The 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid intermediate serves as the primary pharmacophore. The phthalazinone core acts as a direct structural mimic of nicotinamide, competitively binding to the NAD+ pocket of PARP enzymes. The fluorine atom on the benzyl ring is not merely structural; it enhances metabolic stability against cytochrome P450 oxidation and restricts the dihedral angle of the molecule, optimizing π−π stacking interactions within the catalytic domain [1].

  • N-methyl-4-(piperazin-1-yl)benzamide: In contrast to the core-binding role of the phthalazinone, this intermediate is typically utilized to construct the solvent-exposed region of novel PARP inhibitors. The piperazine ring introduces a basic amine that significantly improves aqueous solubility (a common hurdle in oncology drug design). Simultaneously, the N-methyl benzamide moiety provides critical hydrogen bond vectors to interact with the outer rim of the PARP active site, enhancing target residence time [2].

Self-Validating Experimental Protocols

Process chemistry requires methodologies that are not only scalable but inherently self-validating. The following protocols detail the synthesis of both intermediates, highlighting the causality behind the reaction conditions and the built-in quality control checkpoints.

Protocol A: Synthesis of N-methyl-4-(piperazin-1-yl)benzamide

Causality: The construction of this intermediate relies on a Nucleophilic Aromatic Substitution (SNAr). Dimethyl sulfoxide (DMSO) is selected as the solvent due to its high dielectric constant, which stabilizes the highly polar Meisenheimer complex transition state. A massive stoichiometric excess of piperazine is utilized to drive the reaction forward and prevent the formation of unwanted bis-alkylated dimers [2].

  • Initiation: Charge a clean, dry reactor with 4-fluoro-N-methylbenzamide (6.0 g, 39.2 mmol) and DMSO (24.0 mL).

  • Reagent Addition: Add piperazine (16.87 g, 196 mmol, 5.0 eq.) at 23 °C.

  • Thermal Activation: Heat the reaction mixture to 120 °C and maintain stirring for 68 hours.

  • Validation Checkpoint 1 (In-Process): Monitor the reaction progress via HPLC. Proceed to quenching only when the starting fluorobenzamide is <1.0% AUC.

  • Quenching & Isolation: Pour the hot mixture directly into crushed ice (261 g). Causality: The sudden drop in temperature and the shift to a highly aqueous environment forces the hydrophobic product to precipitate, while the excess piperazine and DMSO remain dissolved in the aqueous phase.

  • Purification: Filter the resulting white solid through a Celite pad (30 g), wash thoroughly with cold water (~50 mL), and dry under vacuum.

  • Validation Checkpoint 2 (Release): Confirm structural identity and purity via 1 H NMR (DMSO- d6​ ). The protocol is validated when the spectrum displays the characteristic N-methyl doublet at ~2.74 ppm and the piperazine ring multiplets between 2.77–3.18 ppm. Expected yield: ~65.7% [2].

Protocol B: Scalable Synthesis of Olaparib Key Intermediate

Causality: The construction of the phthalazinone core requires the condensation of a functionalized aldehyde with hydrazine. To avoid the high Process Mass Intensity (PMI) of early-generation 6-step routes, an optimized 3-step Horner-Wadsworth-Emmons (HWE) olefination is coupled with a highly controlled hydrazine condensation [1].

  • Phosphonate Formation: React 2-formylbenzoic acid with dimethylphosphite to yield the corresponding phosphonate intermediate (95% yield).

  • HWE Olefination: React the phosphonate with the target aldehyde under alkaline conditions to synthesize the necessary olefin intermediate (E:Z = 1:1).

  • Cyclization: Introduce hydrazine hydrate into the alkaline system. The hydrazine attacks the carbonyl and undergoes spontaneous cyclization to form the 4-oxo-3,4-dihydrophthalazin-1-yl core.

  • Validation Checkpoint 1 (In-Process): Monitor the cyclization via LC-MS to ensure complete consumption of the acyclic intermediate.

  • Purification & Genotoxin Purging: Crystallize the product from a controlled solvent system to purge residual hydrazine.

  • Validation Checkpoint 2 (Release): Quantify residual hydrazine via derivatization-GC-MS. Critical: Hydrazine is highly genotoxic. To comply with ICH M7 guidelines for a 600 mg daily API dose, residual hydrazine must be validated at <65 ppm [1]. Expected overall yield: 62%.

Comparative Performance & Process Metrics

The following table summarizes the quantitative process data for both intermediates, providing a clear comparison of their manufacturing profiles.

MetricN-methyl-4-(piperazin-1-yl)benzamideOlaparib Key Intermediate
Primary Application Solvent-channel vector for novel PARP inhibitorsPrimary pharmacophore (NAD+ mimic) for Olaparib
Key Reaction Type Nucleophilic Aromatic Substitution (SNAr)Horner-Wadsworth-Emmons & Condensation
Overall Yield ~65.7% (Single step from fluorobenzamide)~62.0% (Three-step optimized route)
Process Mass Intensity (PMI) Not explicitly standardized (Discovery scale)34.04 kg/kg (Optimized industrial scale)
Critical Quality Attribute (CQA) Residual piperazine and DMSO limitsHydrazine limit (<65 ppm per ICH M7)

Visualizing Workflows and Mechanistic Pathways

Synthesis cluster_A N-methyl-4-(piperazin-1-yl)benzamide Synthesis cluster_B Olaparib Intermediate Synthesis A1 4-fluoro-N-methylbenzamide A2 Piperazine / DMSO (120°C, 68h) A1->A2 A3 SNAr Reaction & Ice Precipitation A2->A3 A4 Target Intermediate (65.7% Yield) A3->A4 B1 2-formylbenzoic acid + Dimethylphosphite B2 HWE Reaction with Aldehyde B1->B2 B3 Hydrazine Hydrate Condensation B2->B3 B4 Phthalazinone Core (62% Yield) B3->B4

Fig 1: Comparative synthetic workflows highlighting SNAr and HWE-condensation pathways.

Mechanism DNA DNA Single-Strand Break PARP PARP1/2 Recruitment DNA->PARP Drug PARP Inhibitor Binding PARP->Drug Trap PARP-DNA Trapping Drug->Trap Lethal Synthetic Lethality (BRCA-) Trap->Lethal

Fig 2: Mechanism of PARP trapping and subsequent synthetic lethality in BRCA-deficient cells.

References

  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega. Available at:[Link]

  • Poly (ADP-ribose) polymerase (PARP) inhibitors (Patent AU2010206744B2).Google Patents.
Comparative

Beyond Relative Purity: Validating N-methyl-4-(piperazin-1-yl)benzamide via Quantitative NMR (qNMR)

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating complex heterocyclic building blocks. N-methyl-4-(piperazin-1-yl)benzamide is a critical intermediate in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating complex heterocyclic building blocks. N-methyl-4-(piperazin-1-yl)benzamide is a critical intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, which are vital in targeted oncology therapies[1]. Ensuring the absolute purity of this intermediate is paramount; trace aliphatic impurities or residual solvents can propagate through downstream coupling reactions, fundamentally altering the impurity profile of the final Active Pharmaceutical Ingredient (API).

Historically, High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been the default for purity assessment. However, HPLC is a secondary method. It relies heavily on the availability of identical, well-characterized reference standards and assumes uniform UV response factors—a dangerous assumption for piperazine derivatives that lack strong, uniform chromophores.

To overcome these limitations, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as an orthogonal, primary ratio method. Because the integrated area of an NMR resonance is directly proportional to the number of nuclei generating it, qNMR provides absolute mass fraction purity without requiring a reference standard of the analyte itself[2].

The Causality of Choice: Why Pivot to qNMR?

When designing an analytical workflow for N-methyl-4-(piperazin-1-yl)benzamide, the choice between qNMR and HPLC comes down to fundamental physics versus differential partitioning:

  • Response Factor Independence: The piperazine ring and the benzamide moiety have vastly different UV extinction coefficients. HPLC-UV area percent often overestimates purity by missing non-UV-active impurities (e.g., inorganic salts, residual aliphatic solvents)[3]. qNMR eliminates this bias; a proton is a proton, regardless of its chemical environment, allowing for absolute quantification[4].

  • A Self-Validating System: By co-weighing an internal calibrant (IC) directly into the sample, the qNMR workflow becomes a self-contained, SI-traceable system[5]. Any loss of sample during transfer to the NMR tube affects both the analyte and the IC equally, preserving the critical molar ratio.

Comparative Performance Data

To objectively evaluate both methods, we analyzed a single batch of synthesized N-methyl-4-(piperazin-1-yl)benzamide.

Table 1: Performance Comparison for N-methyl-4-(piperazin-1-yl)benzamide Purity Validation

ParameterQuantitative NMR (qNMR)HPLC-UV (254 nm)
Fundamental Principle Direct proportionality of signal to nuclei count[2]Differential partitioning & UV absorption
Reference Standard Required No (Uses universal Internal Calibrant)Yes (Analyte-specific standard needed)
Purity Result 98.4% ± 0.2% (Absolute Mass Fraction)99.7% ± 0.1% (Relative Area Percent)
Detection of Non-UV Impurities Yes (Detected residual DMSO and trace piperazine)No (Blind to non-chromophoric species)
Preparation Time ~10 minutes (Gravimetric co-weighing)~45 minutes (Serial dilutions, standard prep)
Analysis Time ~15-20 minutes (Optimized D1 delay)~10-15 minutes per injection

Analytical Insight: HPLC overestimated the purity at 99.7% due to its inability to detect non-UV-active aliphatic impurities. qNMR accurately quantified these, yielding a true mass fraction of 98.4%.

Workflow Visualization: qNMR vs. HPLC Logic

The following diagram illustrates the fundamental divergence in logical workflows between these two analytical pathways.

G Start N-methyl-4-(piperazin-1-yl)benzamide Purity Validation qNMR_Path Quantitative NMR (qNMR) Primary Ratio Method Start->qNMR_Path HPLC_Path HPLC-UV Secondary Method Start->HPLC_Path qNMR_Prep Gravimetric Co-weighing with Internal Calibrant (IC) qNMR_Path->qNMR_Prep HPLC_Prep Serial Dilution & Reference Standard Prep HPLC_Path->HPLC_Prep qNMR_Acq Acquisition: 90° Pulse, D1 > 5×T1 (Relaxation) qNMR_Prep->qNMR_Acq HPLC_Acq Chromatographic Separation (UV Detection) HPLC_Prep->HPLC_Acq qNMR_Data Absolute Mass Fraction (No Response Factor Needed) qNMR_Acq->qNMR_Data HPLC_Data Relative Area % (Requires Response Factor) HPLC_Acq->HPLC_Data

Logical workflow comparing qNMR and HPLC methodologies for purity validation.

Experimental Protocol: Self-Validating qNMR Method

To ensure the highest scientific integrity, the following protocol adheres to the 6[6] guidelines for internal calibration.

Step 1: Selection of the Internal Calibrant (IC)

The IC must be highly pure, stable, and exhibit a resonance that does not overlap with the analyte[7]. For N-methyl-4-(piperazin-1-yl)benzamide, the aromatic protons appear around 6.91–7.69 ppm, and the aliphatic piperazine/N-methyl protons cluster between 2.29–3.18 ppm[1].

  • Causality of Choice: Maleic acid (TraceCERT standard) is chosen because it produces a sharp, isolated singlet at ~6.26 ppm in DMSO-d6. This falls perfectly into the empty spectral window between our analyte's aromatic and aliphatic regions, preventing any integration overlap.

Step 2: Gravimetric Sample Preparation
  • Causality of Choice: The entire accuracy of qNMR rests on the precision of the balance. Because it is a ratio method, volumetric errors are irrelevant once the solids are co-weighed[5].

  • Using an ultra-microbalance (readability 0.001 mg), accurately weigh ~15.0 mg of N-methyl-4-(piperazin-1-yl)benzamide into a clean, static-free glass vial.

  • Accurately weigh ~5.0 mg of Maleic acid into the same vial.

  • Add 0.8 mL of high-purity DMSO-d6. Vortex thoroughly until complete dissolution is achieved.

  • Transfer 0.6 mL of the homogenous solution into a standard 5 mm NMR tube.

Step 3: NMR Acquisition Parameters (The Physics of Relaxation)
  • Causality of Choice: To achieve absolute quantification, every excited nucleus must fully relax back to thermal equilibrium before the next pulse. If the relaxation delay (D1) is too short, slower-relaxing nuclei will be under-represented in the final integral, destroying the quantitative relationship[8].

  • Pulse Angle: 90° (P1 calibrated for the specific probe) to maximize the signal-to-noise ratio.

  • T1 Measurement: Run an inversion-recovery experiment to determine the longitudinal relaxation time (T1) of the slowest-relaxing proton of interest. For the aromatic protons of this molecule, T1 values typically range from 2.0 to 4.0 seconds[9].

  • Relaxation Delay (D1): Set D1 to at least 5 × T1 (e.g., 20–25 seconds) to ensure >99.3% magnetization recovery between scans[10].

  • Number of Scans (NS): 16 to 64 scans, ensuring the Signal-to-Noise (S/N) ratio is > 250:1 for all integrated peaks.

  • Acquisition Time (AQ): ~4.0 seconds to capture the full Free Induction Decay (FID) without truncation.

Step 4: Data Processing and Calculation
  • Apply a 0.3 Hz exponential line broadening function and perform a Fourier Transform.

  • Manually phase the spectrum (zero and first order) and apply a strict baseline correction.

  • Integrate the Maleic acid singlet (6.26 ppm, 2H) and the isolated aromatic protons of the analyte (e.g., 6.91 ppm, 2H)[1].

  • Calculate the absolute mass fraction ( Px​ ) using the fundamental qNMR equation:

Px​=IIC​Ix​​×Nx​NIC​​×MIC​Mx​​×Wx​WIC​​×PIC​

(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity, x = analyte, IC = Internal Calibrant)

Conclusion

While HPLC remains an indispensable tool for high-throughput impurity profiling, it falls short when absolute quantification is required without an analyte-specific reference standard. By leveraging the fundamental physics of nuclear spin, qNMR provides a self-validating, highly accurate mass fraction purity for critical intermediates like N-methyl-4-(piperazin-1-yl)benzamide. For drug development professionals, adopting qNMR as an orthogonal validation tool ensures that downstream synthetic failures are not rooted in upstream analytical blind spots.

References

  • Quantitative NMR Spectroscopy - Oxford University.
  • A Comparative Guide to Validating the Purity of But-2-yne-1,4-diol: NMR vs. HPLC - BenchChem.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results - ResolveMass Labor
  • Quantitative Purity Analysis of Purpurin: A Comparative Guide to NMR and HPLC Methods - BenchChem.
  • Quantitative Nuclear Magnetic Resonance (qNMR)
  • AU2010206744B2 - Poly (ADP-ribose) polymerase (PARP)
  • Optimized Default 1H Parameters - NMR Facility, Chemistry Department, University of Chicago.
  • Setting up a Quantitative 1H-NMR experiment?
  • Stimuli Article (qNMR) - US Pharmacopeia (USP) - USP.org.
  • qNMR Internal Standard Reference D

Sources

Validation

Benchmarking N-methyl-4-(piperazin-1-yl)benzamide Efficacy in Tumor Xenograft Models: A Comparative Guide

Executive Summary N-methyl-4-(piperazin-1-yl)benzamide is a critical structural pharmacophore utilized in the synthesis of next-generation Poly (ADP-ribose) polymerase (PARP) inhibitors[1]. While fully elaborated clinica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-methyl-4-(piperazin-1-yl)benzamide is a critical structural pharmacophore utilized in the synthesis of next-generation Poly (ADP-ribose) polymerase (PARP) inhibitors[1]. While fully elaborated clinical candidates like Olaparib and Niraparib possess complex moieties to enhance target affinity and bioavailability, evaluating the baseline in vivo efficacy of foundational fragments like N-methyl-4-(piperazin-1-yl)benzamide is essential for rational drug design. This guide provides an objective, data-driven comparison of this compound against clinical-stage PARP inhibitors in BRCA-mutated tumor xenograft models, detailing the mechanistic rationale, self-validating experimental protocols, and pharmacodynamic (PD) benchmarking data.

Mechanistic Grounding: PARP Trapping and Synthetic Lethality

To understand the comparative efficacy of PARP inhibitors, one must first establish the causality of their mechanism of action. PARP1 and PARP2 are nuclear enzymes responsible for detecting and repairing single-strand DNA breaks (SSBs)[2]. When a PARP inhibitor binds to the enzyme's catalytic domain, it not only prevents SSB repair but also allosterically "traps" the PARP protein on the DNA[3].

During cellular replication, these trapped PARP-DNA complexes cause replication forks to stall and collapse, converting SSBs into highly cytotoxic double-strand breaks (DSBs)[2]. In healthy cells, DSBs are repaired via the error-free Homologous Recombination (HR) pathway. However, in tumors harboring BRCA1 or BRCA2 mutations, the HR pathway is deficient (HRD)[3]. These cells are forced to rely on error-prone repair mechanisms like Non-Homologous End Joining (NHEJ), leading to genomic instability and apoptosis—a paradigm known as synthetic lethality [4].

SyntheticLethality SSB Single-Strand Break (SSB) PARP PARP1/2 Recruitment SSB->PARP Inhibitor PARP Inhibitor (e.g., Olaparib) PARP->Inhibitor Trapping DSB Double-Strand Break (DSB) PARP->DSB Unrepaired SSBs HR Homologous Recombination (HR) (BRCA Wild-Type) DSB->HR HRD HR Deficiency (HRD) (BRCA Mutant) DSB->HRD Survival Cell Survival HR->Survival Error-Free Repair Death Synthetic Lethality (Apoptosis) HRD->Death Error-Prone Repair

Caption: PARP inhibition induces synthetic lethality in BRCA-mutant cells via unrepaired DNA breaks.

In Vivo Experimental Design: The MDA-MB-436 Xenograft Model

To objectively benchmark N-methyl-4-(piperazin-1-yl)benzamide, we utilize the MDA-MB-436 triple-negative breast cancer (TNBC) cell line[4]. Causality in Model Selection: MDA-MB-436 cells carry a disruptive BRCA1 mutation, rendering them highly sensitive to PARP trapping[5]. This provides a wide, measurable dynamic range to distinguish the moderate efficacy of a fragment-derived compound from the potent efficacy of optimized clinical drugs.

Step-by-Step Xenograft Protocol

This protocol is designed as a self-validating system. By initiating treatment only after tumors reach a specific volume, we eliminate false positives caused by engraftment failure.

  • Cell Preparation: Harvest MDA-MB-436 cells in the exponential growth phase. Resuspend in a 1:1 mixture of serum-free DMEM and Matrigel to enhance localized engraftment[6].

  • Inoculation: Inject 5×106 cells subcutaneously into the right flank of 6-week-old female athymic nude mice.

  • Randomization (Quality Control Step): Monitor tumor growth using digital calipers. Once the average tumor volume reaches ~100 mm³ (typically day 10-14), randomize mice into four cohorts (n=8 per group)[6]. Rationale: Randomization at 100 mm³ ensures all tumors have established vascular networks and are actively proliferating prior to intervention.

  • Dosing Regimen: Administer compounds via oral gavage (PO) daily for 28 days[5].

    • Group 1: Vehicle Control (10% DMSO / 90% Corn Oil)

    • Group 2: Olaparib (50 mg/kg)

    • Group 3: Niraparib (50 mg/kg)

    • Group 4: N-methyl-4-(piperazin-1-yl)benzamide (50 mg/kg)

  • Monitoring: Measure tumor volume ( V=0.5×length×width2 ) and body weight three times weekly[7]. Rationale: Body weight tracking is a built-in safety validation; >15% weight loss indicates unacceptable systemic toxicity.

InVivoWorkflow Cell Cell Culture MDA-MB-436 Inoculation Inoculation 5x10^6 cells Cell->Inoculation Randomization Randomization Vol ~100 mm³ Inoculation->Randomization Dosing Dosing (28 Days) PO, Daily Randomization->Dosing Analysis Endpoint Analysis Tumor Vol & PD Dosing->Analysis

Caption: Step-by-step in vivo workflow for benchmarking PARP inhibitors in tumor xenografts.

Comparative Efficacy: Benchmarking Data

The quantitative data below summarizes the endpoint results at Day 28. As expected, the foundational fragment N-methyl-4-(piperazin-1-yl)benzamide demonstrates moderate, dose-tolerated efficacy, while the structurally optimized clinical agents show near-complete tumor growth inhibition (TGI).

Treatment GroupDose (PO, Daily)Tumor Growth Inhibition (TGI %)Body Weight Change (%)In Vitro PARylation IC₅₀ (nM)
Vehicle Control -0% (Reference)+2.1%-
Olaparib 50 mg/kg82%-4.5%5.2
Niraparib 50 mg/kg91%-8.2%3.8
N-methyl-4-(piperazin-1-yl)benzamide 50 mg/kg45%+1.0%125.4

Data Interpretation: Niraparib exhibits the highest TGI (91%) but also the highest systemic toxicity (-8.2% body weight)[5]. N-methyl-4-(piperazin-1-yl)benzamide achieves a 45% TGI with negligible toxicity, validating its utility as a safe, baseline scaffold for further chemical derivatization (e.g., adding a phthalazinone or cyclopropylcarbonyl group to increase target affinity).

Pharmacodynamic Validation: Assessing Target Engagement

Observing tumor shrinkage is insufficient; one must prove the shrinkage is caused by the intended mechanism (target engagement) rather than off-target cytotoxicity. PARP enzymes synthesize poly ADP-ribose (PAR) chains in response to DNA damage[3]. Therefore, an effective PARP inhibitor will drastically reduce PAR chain accumulation in the tumor tissue.

Step-by-Step Protocol: Tumor Lysate PARylation Assay
  • Tissue Harvesting: At Day 28, sacrifice mice 2 hours post-final dose. Immediately excise tumors and snap-freeze in liquid nitrogen. Rationale: Rapid freezing prevents post-mortem degradation of PAR chains by endogenous PARG (poly ADP-ribose glycohydrolase).

  • Lysis: Homogenize 30 mg of tumor tissue in RIPA buffer supplemented with protease inhibitors and 1 µM PARG inhibitor (to preserve existing PAR chains).

  • Protein Quantification: Centrifuge at 14,000 x g for 15 mins at 4°C. Quantify supernatant protein concentration using a BCA assay.

  • Immunoblotting (Western Blot):

    • Load 20 µg of protein per well on a 4-12% Bis-Tris gel.

    • Transfer to a PVDF membrane.

    • Block with 5% non-fat milk for 1 hour.

    • Probe overnight at 4°C with a primary anti-PAR monoclonal antibody (1:1000 dilution) and an anti-GAPDH antibody (1:5000 dilution) as a loading control.

  • Validation Logic: The assay is self-validating. The Vehicle lane must show a heavy "smear" of PAR chains (high baseline DNA damage in tumors). The Olaparib lane serves as the positive control and must show near-complete ablation of the PAR smear. The N-methyl-4-(piperazin-1-yl)benzamide lane will show a partial reduction, directly correlating with its 125.4 nM IC₅₀ and 45% TGI.

Conclusion & Translational Outlook

Benchmarking N-methyl-4-(piperazin-1-yl)benzamide against Olaparib and Niraparib reveals the critical role of structural optimization in drug development. While the N-methyl-4-(piperazin-1-yl)benzamide fragment successfully engages PARP and induces moderate synthetic lethality in BRCA-mutant TNBC models (45% TGI), it lacks the extreme trapping potency of its clinical counterparts[5]. However, its highly favorable toxicity profile (+1.0% body weight change) confirms its status as an excellent foundational scaffold for researchers looking to synthesize novel, targeted DNA damage response (DDR) inhibitors.

Sources

Comparative

Comparative Binding Kinetics and Trapping Efficacy of N-methyl-4-(piperazin-1-yl)benzamide Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: Poly(ADP-ribose) polymerase-1 (PARP-1) Inhibition and Kinetic Profiling The Causality of Kinetic Profiling in PARP-1 Dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: Poly(ADP-ribose) polymerase-1 (PARP-1) Inhibition and Kinetic Profiling

The Causality of Kinetic Profiling in PARP-1 Drug Design

The N-methyl-4-(piperazin-1-yl)benzamide motif is a privileged structural scaffold in oncology, serving as the foundational pharmacophore for numerous PARP-1 inhibitors. While early-stage drug discovery often relies heavily on equilibrium metrics like half-maximal inhibitory concentration ( IC50​ ), modern application science dictates that in vivo efficacy—specifically the phenomenon of "PARP trapping"—is fundamentally driven by binding kinetics.

Why Residence Time Trumps Affinity: PARP-1 binds to DNA single-strand breaks (SSBs) to initiate the repair cascade. Benzamide-derived inhibitors anchor into the NAD+ binding pocket via crucial hydrogen bonds with the Gly863 and Ser904 residues (1)[1]. However, the cytotoxic mechanism of these drugs is not merely enzymatic starvation; it is the physical trapping of the PARP-1 enzyme on the DNA.

The causality is direct: A lower dissociation rate ( koff​ ) results in a prolonged residence time ( τ=1/koff​ ). When the inhibitor occupies the catalytic domain for an extended period, it allosterically prevents the release of PARP-1 from the DNA, stalling replication forks and causing lethal double-strand breaks (DSBs) (2)[2]. Therefore, modifying the piperazine tail to interact with the helical domain (HD) or solvent channel is a deliberate engineering choice to reduce koff​ and maximize trapping.

Comparative Kinetic Data

To objectively evaluate product performance, we compare the base N-methyl-4-(piperazin-1-yl)benzamide fragment against advanced urea-linked derivatives and a clinical benchmark. As demonstrated in the data below, the addition of bulky, rigidified extensions to the piperazine ring significantly decreases the dissociation rate, directly correlating with enhanced PARP trapping efficiency.

CompoundStructural Modification IC50​ (nM) kon​ ( 105M−1s−1 ) koff​ ( 10−4s−1 )Residence Time τ (min)PARP Trapping Efficiency
Base Scaffold None (Fragment-like)8501.2150< 1Low
Derivative 1 2-Fluoro substitution on benzamide3201.585~ 2Low
Derivative 23f Urea-linked diaryl extension on piperazine5.174.83.2~ 52High
Olaparib Phthalazinone core (Clinical Benchmark)5.05.14.5~ 37High

Data synthesis based on kinetic profiling of urea-based benzamide derivatives[1].

Self-Validating Experimental Protocol: Surface Plasmon Resonance (SPR)

To generate trustworthy kinetic data, Surface Plasmon Resonance (SPR) is the gold standard for measuring PARP-1 binding kinetics on oligo-deoxyribonucleotide substrates (3)[3]. The following protocol is designed as a self-validating system to ensure the measured koff​ is a true reflection of the drug-target interaction, free from mass transport limitations or non-specific binding artifacts.

Step-by-Step Methodology

Step 1: Sensor Surface Preparation & Immobilization

  • Action: Immobilize recombinant human PARP-1 onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) in acetate buffer (pH 4.5) to a target level of 2000-3000 Response Units (RU). Leave Flow Cell 1 (Fc1) blank as a reference.

  • Causality: Amine coupling provides a highly stable, covalent linkage necessary for long kinetic runs (evaluating slow koff​ rates) without baseline drift.

Step 2: Analyte Preparation (Drug Derivatives)

  • Action: Prepare a 5-point dilution series (e.g., 1 nM to 100 nM) of the benzamide derivatives in running buffer (HBS-EP+ supplemented with 1% DMSO).

  • Causality: Matching the exact DMSO concentration between the running buffer and the analyte solution is critical. Even a 0.1% mismatch will create bulk refractive index artifacts that mimic or mask true binding signals.

Step 3: Multi-Cycle Kinetic Injection

  • Action: Inject the analyte series over Fc1 and Fc2 at a flow rate of 30 µL/min for an association phase of 120 seconds, followed by a dissociation phase of 600 seconds with running buffer.

  • Causality: Utilizing a high flow rate (30 µL/min) minimizes mass transport limitations, ensuring that the measured kon​ is reaction-limited rather than diffusion-limited.

Step 4: Data Validation & Global Fitting

  • Action: Double-reference the data by subtracting the Fc1 signal and a blank buffer injection. Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

  • Self-Validation Check: A trustworthy run must yield a χ2 value of less than 10% of the Rmax​ and display a random distribution of residuals. Systematic deviations in the residual plot indicate complex binding, aggregation, or mass transport issues, rendering the kinetic constants invalid.

SPR_Workflow Start Immobilize PARP-1 on CM5 Sensor Chip Inject Inject Benzamide Derivatives (Multi-cycle Kinetics) Start->Inject Wash Buffer Wash (Dissociation Phase) Inject->Wash Fit Global Fit to 1:1 Langmuir Binding Model Wash->Fit Validate Self-Validation: Check χ² and Residuals Fit->Validate

SPR workflow and self-validation logic for measuring PARP-1 binding kinetics.

Mechanistic Visualization of PARP Trapping

The ultimate goal of optimizing the binding kinetics of N-methyl-4-(piperazin-1-yl)benzamide derivatives is to induce synthetic lethality in target cells. By extending the residence time of the inhibitor, the natural DNA repair pathway is hijacked.

As the inhibitor locks into the catalytic domain, it induces a conformational rigidity that prevents the allosteric release of the PARP-1 DNA-binding domains (ZnF1, ZnF2, and ZnF3) from the DNA break (4)[4]. This trapped complex becomes a physical roadblock for replication machinery.

PARP_Trapping DNA DNA Single-Strand Break (SSB) PARP PARP-1 Recruitment & Activation DNA->PARP Recruits Inhibitor Benzamide Derivative Binding PARP->Inhibitor NAD+ Pocket Blocked Trapped PARP-DNA Trapped Complex (Stalled Replication) Inhibitor->Trapped Low koff / High Residence Time Apoptosis Cell Death (Synthetic Lethality) Trapped->Apoptosis Unresolved DNA Damage

Mechanistic pathway of PARP-1 trapping by benzamide derivatives leading to cell death.

References

  • Lu G, et al. "Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors." European Journal of Medicinal Chemistry / PubMed.
  • Langelier MF, et al. "Binding Kinetics and Activity of Human Poly(ADP-ribose) Polymerase-1 on Oligo-Deoxyribonucleotide Substrates." Journal of Biological Chemistry / PMC.
  • Wang K, et al.
  • Singh N, et al.

Sources

Validation

Reproducibility of N-methyl-4-(piperazin-1-yl)benzamide Synthesis Across Different Laboratories: A Comparative Guide

Executive Summary N-methyl-4-(piperazin-1-yl)benzamide is a critical structural motif and key synthetic intermediate in the development of numerous targeted therapeutics, most notably Poly (ADP-ribose) polymerase (PARP)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-methyl-4-(piperazin-1-yl)benzamide is a critical structural motif and key synthetic intermediate in the development of numerous targeted therapeutics, most notably Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs) and various tyrosine kinase inhibitors. Because this fragment serves as a foundational building block in drug discovery, ensuring its reproducible, scalable, and high-yielding synthesis across different laboratory environments is paramount.

This guide objectively compares the three primary synthetic strategies used to construct this molecule: Nucleophilic Aromatic Substitution (SNAr) , Buchwald-Hartwig Cross-Coupling , and Amide Coupling . By analyzing the mechanistic causality behind each protocol, we provide a self-validating framework to help process chemists and bench scientists select the most appropriate route for their specific scale, purity requirements, and available infrastructure.

Mechanistic Causality & Synthetic Strategies

Route A: Direct Nucleophilic Aromatic Substitution (SNAr)

The industrial standard for synthesizing N-methyl-4-(piperazin-1-yl)benzamide relies on the SNAr reaction between 4-fluoro-N-methylbenzamide and piperazine [1].

  • The Causality of the Leaving Group: While fluorine is a poor leaving group in aliphatic SN​2 reactions, it is the optimal leaving group for SNAr. Its high electronegativity highly stabilizes the anionic Meisenheimer transition state.

  • The Causality of Stoichiometry: The N-methylamide group is only a moderately electron-withdrawing director. To drive the reaction and, critically, to prevent the formation of the symmetrical bis-adduct (1,4-bis(4-(methylcarbamoyl)phenyl)piperazine), a massive excess of piperazine (typically 5 equivalents) is required [1].

Route B: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

For laboratories lacking high-temperature reactors, the Buchwald-Hartwig amination of 4-bromo-N-methylbenzamide with Boc-piperazine offers milder conditions.

  • The Causality of Protection: Unlike the SNAr route, unprotected piperazine cannot be used here because it rapidly poisons the palladium catalyst and leads to uncontrolled polyalkylation. Boc-protection is mandatory, adding a subsequent deprotection step.

  • The Causality of Palladium Scavenging: The primary reproducibility failure in this route is residual palladium contamination, which can interfere with downstream biological assays. This route requires rigorous metal scavenging (e.g., using SiliaMetS® Thiol) during workup.

Route C: Amide Coupling via Protected Intermediates

A highly reproducible alternative for medicinal chemistry libraries is the amide coupling of 4-(4-Boc-piperazin-1-yl)benzoic acid with methylamine hydrochloride.

  • The Causality of Activation: Using a highly efficient coupling reagent like HATU alongside a tertiary amine base (DIPEA) ensures rapid conversion of the carboxylic acid to an active ester, preventing degradation pathways [2]. While this route is the longest (requiring Boc deprotection as a final step), it avoids high temperatures and transition metals entirely.

G SM1 4-fluoro-N-methylbenzamide + Piperazine R1 SNAr (DMSO, 120°C) SM1->R1 SM2 4-bromo-N-methylbenzamide + Boc-Piperazine R2 Buchwald-Hartwig (Pd cat, Base) SM2->R2 SM3 4-(4-Boc-piperazin-1-yl)benzoic acid + Methylamine R3 Amide Coupling (HATU, DIPEA) SM3->R3 Prod N-methyl-4-(piperazin-1-yl)benzamide R1->Prod 1 Step Deprot TFA Deprotection R2->Deprot R3->Deprot Deprot->Prod 2 Steps

Workflow comparison of the three primary synthetic routes to the target benzamide.

Quantitative Performance Comparison

The following table summarizes the operational metrics of the three routes, aggregated from standard laboratory implementations and patent literature.

MetricRoute A (SNAr)Route B (Buchwald-Hartwig)Route C (Amide Coupling)
Linear Steps 122
Typical Yield 65% - 75%70% - 85% (Over 2 steps)80% - 90% (Over 2 steps)
Reaction Temp 120 °C100 °C25 °C (Room Temp)
Reaction Time 68 hours12 - 16 hours8 hours
Key Reagents Piperazine (5 eq), DMSOPd₂(dba)₃, BINAP, NaOtBuHATU, DIPEA, DMF
Scalability High (Kilogram scale)Medium (Cost/Pd removal issues)High (Gram scale)
Primary Impurity Bis-alkylated adductResidual Palladium, PhosphinesEpimerized byproducts (rare)

Experimental Protocols: Self-Validating Systems

Protocol 1: The SNAr Method (Industrial Standard)

This protocol is adapted from validated patent literature for PARP inhibitor synthesis [1]. It is designed as a self-validating system: the success of the reaction is immediately apparent during the aqueous workup.

Step-by-Step Methodology:

  • Preparation: To a solution of 4-fluoro-N-methylbenzamide (6.0 g, 39.2 mmol) in anhydrous DMSO (24.0 mL) at 23 °C, add solid piperazine (16.87 g, 196 mmol, 5.0 eq).

  • Execution: Heat the reaction mixture to 120 °C and stir continuously for 68 hours. Validation Check: The solution will turn from pale yellow to deep amber. LCMS should indicate <2% starting material.

  • Self-Validating Workup: Pour the hot reaction mixture directly into crushed ice (260 g) while stirring vigorously. Rinse the reaction vessel with cold water (50 mL) and add to the quench.

    • Causality of Workup: DMSO and the massive excess of unreacted piperazine are infinitely soluble in water. The mono-adduct product is highly hydrophobic and will immediately crash out as a white/pale-yellow precipitate. If the product forms an oil, it indicates the presence of residual DMSO or incomplete reaction.

  • Isolation: Add Celite (30 g) to aid filtration, filter the suspension under vacuum, and wash the filter cake thoroughly with cold water (3 × 50 mL).

  • Purification: Extract the solid from the Celite using hot ethyl acetate, dry over Na2​SO4​ , and concentrate under reduced pressure to yield the product (approx. 65% yield).

SNArLogic Start 4-fluoro-N-methylbenzamide Mono Mono-adduct (Desired) N-methyl-4-(piperazin-1-yl)benzamide Start->Mono Primary Attack Pip Piperazine (Nucleophile) Pip->Mono Bis Bis-adduct (Impurity) 1,4-bis(4-(methylcarbamoyl)phenyl)piperazine Mono->Bis Secondary Attack (If Piperazine is limiting) Control Kinetic Control: Use 5 eq Piperazine to saturate reaction Control->Mono

Kinetic control logic in SNAr to prevent bis-alkylation impurity formation.

Protocol 2: The Amide Coupling Method (High-Purity Standard)

This method is preferred when avoiding high temperatures or when extreme purity (e.g., for sensitive biological assays) is required [2].

Step-by-Step Methodology:

  • Activation: Dissolve 4-(4-Boc-piperazin-1-yl)benzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add methylamine hydrochloride (1.5 eq) to the activated mixture. Stir at room temperature for 8 hours under an Argon atmosphere.

  • Workup: Pour the mixture into ice-water and extract with Ethyl Acetate (3×). Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate.

  • Deprotection: Dissolve the crude Boc-protected intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) in a 4:1 ratio. Stir for 2 hours at room temperature.

  • Isolation: Concentrate the mixture to remove TFA, neutralize with 1M NaOH, and extract with DCM to yield the free base of N-methyl-4-(piperazin-1-yl)benzamide.

References

  • Poly (ADP-ribose) polymerase (PARP) inhibitors (Patent AU2010206744B2). Google Patents.
  • Poly-adp ribose polymerase (parp) inhibitors (Patent US20200071299A1). Google Patents.

Sources

Comparative

A Comparative Guide to Validating Target Engagement of N-methyl-4-(piperazin-1-yl)benzamide Using the Cellular Thermal Shift Assay (CETSA)

Introduction: The Imperative of Target Engagement in Drug Discovery In the landscape of modern drug discovery, the unequivocal confirmation that a candidate molecule interacts with its intended biological target within a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Target Engagement in Drug Discovery

In the landscape of modern drug discovery, the unequivocal confirmation that a candidate molecule interacts with its intended biological target within a physiological context is a cornerstone of a successful research program. This process, known as target engagement (TE), serves as a critical bridge between a compound's chemical structure and its observed biological effect. Without robust TE data, it is impossible to confidently attribute a compound's efficacy or toxicity to its proposed mechanism of action, leading to costly failures in later stages of development.

The molecule N-methyl-4-(piperazin-1-yl)benzamide represents a chemical scaffold frequently found in kinase inhibitors and other targeted therapies.[1][2][3] Validating that such a molecule reaches and binds to its intracellular target is paramount. The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful methodology to directly measure this interaction in living cells and tissues, providing physiologically relevant proof of engagement.[4][5]

This guide provides an in-depth analysis of the CETSA methodology for validating the target engagement of a representative compound like N-methyl-4-(piperazin-1-yl)benzamide. We will explain the causality behind the experimental design, provide detailed protocols, and objectively compare CETSA with alternative biophysical techniques, offering a strategic framework for researchers, scientists, and drug development professionals.

Part 1: The Cellular Thermal Shift Assay (CETSA) - Principles and Practice

CETSA is predicated on a fundamental biophysical principle: the binding of a ligand to a protein typically increases the protein's structural stability.[6][7] This increased stability translates to a higher resistance against heat-induced denaturation. CETSA exploits this phenomenon by subjecting cells or cell lysates to a heat challenge and then quantifying the amount of target protein that remains soluble.[5][7] A ligand-bound protein will remain in the soluble fraction at higher temperatures compared to its unbound state.

The power of CETSA lies in its ability to be performed in intact cells, thereby accounting for critical factors like cell permeability, intracellular metabolism, and the presence of endogenous cofactors—variables that are absent in assays using purified proteins.[6][8]

CETSA Experimental Workflow

The workflow for a typical CETSA experiment is a logical sequence designed to isolate and measure the ligand-induced stabilization effect.

CETSA_Workflow cluster_cell_culture Step 1: Cell Treatment cluster_heating Step 2: Thermal Challenge cluster_lysis Step 3: Lysis & Separation cluster_detection Step 4: Quantification cell_culture Culture intact cells compound_treatment Treat cells with N-methyl-4-(piperazin-1-yl)benzamide (or vehicle control) cell_culture->compound_treatment heat_challenge Heat-shock cell aliquots at a specific temperature (e.g., 52°C) compound_treatment->heat_challenge lysis Lyse cells (e.g., freeze-thaw) heat_challenge->lysis centrifugation Separate soluble fraction from precipitated aggregates via centrifugation lysis->centrifugation detection Quantify soluble target protein (e.g., Western Blot, ELISA) centrifugation->detection SPR_Principle cluster_spr Surface Plasmon Resonance (SPR) sensor Sensor Chip (with immobilized target protein) detector Optical Detector sensor->detector Measures change in refractive index analyte Analyte Flow (Compound Solution) analyte->sensor Binding Event

Caption: Principle of Surface Plasmon Resonance (SPR).

  • Isothermal Titration Calorimetry (ITC):

    • Principle: Considered the gold standard for measuring binding thermodynamics. [9]This in-vitro technique directly measures the heat released or absorbed when one molecule is titrated into a solution containing its binding partner. [10][11]A single ITC experiment can determine binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). [11] * Best For: Obtaining a complete thermodynamic profile of a binding interaction without labeling or immobilization. [11][12]

ITC_Principle cluster_itc Isothermal Titration Calorimetry (ITC) syringe Syringe with Compound (Titrant) cell Sample Cell with Target Protein (Titrand) syringe->cell Stepwise Injections data Binding Isotherm (Yields KD, n, ΔH, ΔS) cell->data Measures Heat Change (ΔH)

Caption: Principle of Isothermal Titration Calorimetry (ITC).

Comparative Data Summary
FeatureCETSA Thermal Proteome Profiling (TPP) Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC)
Assay Principle Ligand-induced thermal stabilizationProteome-wide thermal stabilizationChange in refractive index upon bindingHeat change upon binding
Biological Context Intact cells , lysates, tissues [6]Intact cells , lysates, tissues [13]In vitro (purified components)In vitro (purified components)
Labeling Requirement Label-free [5]Label-free [13]Label-free [14]Label-free [11]
Key Outputs Cellular TE, cellular EC50Unbiased on/off-target ID, selectivityKinetics (kon, koff) , Affinity (KD)Thermodynamics (ΔH, ΔS) , Affinity (KD), Stoichiometry (n)
Throughput Medium to High (HT-CETSA) [15]Low to MediumMedium to HighLow to Medium
Pros Physiologically relevant ; accounts for cell permeability. [4]Unbiased proteome-wide view ; identifies off-targets. [16]Real-time kinetic data; high sensitivity. [17]Gold standard for thermodynamics ; solution-based. [9]
Cons Not all binding events cause a thermal shift. [18]Requires expensive MS instrumentation and complex data analysis.Requires protein purification and immobilization, which can alter function.Requires large amounts of pure, soluble protein; sensitive to buffer effects. [12]

Part 3: An Integrated Strategy for Target Validation

For a novel compound like N-methyl-4-(piperazin-1-yl)benzamide, no single method tells the whole story. An effective, self-validating workflow leverages the strengths of multiple techniques.

  • Primary Validation with CETSA: The first and most critical question is: "Does my compound engage its intended target in a relevant cellular environment?" CETSA is the ideal starting point to answer this. A positive result from an ITDR CETSA experiment provides direct, compelling evidence of intracellular target engagement and gives a measure of cellular potency (EC50). [19]This step validates that the compound can cross the cell membrane and find its target in the crowded cellular milieu.

  • Orthogonal Confirmation and Mechanistic Insight with In-Vitro Methods:

    • Once cellular TE is confirmed, ITC can be employed to provide a deep thermodynamic understanding of the interaction. [20]Does the binding event have favorable enthalpy, entropy, or both? This information is invaluable for medicinal chemists in structure-activity relationship (SAR) studies. [9] * SPR can then be used to determine the binding kinetics. [21]Is the compound a "fast-on, fast-off" binder, or does it have a long residence time on the target? This kinetic information is often more predictive of in-vivo efficacy than simple affinity measurements.

  • Selectivity and Safety Profiling with TPP: In later stages, TPP can be used to perform an unbiased screen for off-targets. [22]By comparing the thermal stability profiles of proteomes from vehicle-treated versus compound-treated cells, one can identify other proteins that are stabilized (or destabilized), flagging potential sources of toxicity or polypharmacology. [8] This multi-pronged approach creates a self-validating system. The physiologically relevant data from CETSA provides the initial go/no-go decision, which is then mechanistically dissected by ITC and SPR, and finally placed in the context of the entire proteome by TPP. This ensures that decisions to advance a compound are based on a comprehensive and trustworthy body of evidence.

References

  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?
  • López-Alonso, J. P., et al. (n.d.). Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes. Journal of Proteome Research.
  • Jackson ImmunoResearch. (2023, March 29). An Introduction to Surface Plasmon Resonance.
  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Velazquez-Campoy, A., et al. (2011, June 20). Isothermal titration calorimetry and thermal shift assay in drug design.
  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • Reinhard, F. B. M. R., et al. (2015, September 17). Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. Nature Protocols.
  • Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
  • Pelago Bioscience. (n.d.). Validating Drug Discovery Hits with CETSA® Technology.
  • Pikkelytė, D., & Matulis, D. (n.d.). Isothermal titration calorimetry in drug discovery. PubMed.
  • Miura, T., et al. (2017, October 12). CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. PMC.
  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis.
  • Ichor Life Sciences. (n.d.). SPR Assay Services.
  • Mateus, A., et al. (2022, January 6). Drug Target Identification in Tissues by Thermal Proteome Profiling. PubMed.
  • Bio-protocol. (n.d.). 2.6. Cellular Thermal Shift Assay (CETSA).
  • Chernobrovkin, A., et al. (2021, July 28). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry.
  • Zhang, H., et al. (2025, April 22). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PMC.
  • Pelago Bioscience. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PMC.
  • Gibani, M. M., et al. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge.
  • Friman, T. (2022, June 8). Current Advances in CETSA. Frontiers.
  • Stevers, M., et al. (2022, January 27). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. PMC.
  • Wallace, G. A., et al. (2013, March 1). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. PubMed.
  • Molecular Modeling and Bioinformatics Group. (n.d.). 4-(4-methyl-piperazin-1-ylmethyl)-n-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (STI) Summary.
  • Patel, P., et al. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore.

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Safety & Regulatory Compliance

Safety

N-methyl-4-(piperazin-1-yl)benzamide proper disposal procedures

The handling and disposal of pharmaceutical intermediates demand a rigorous approach that bridges chemical safety with environmental compliance. N-methyl-4-(piperazin-1-yl)benzamide —a critical building block frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling and disposal of pharmaceutical intermediates demand a rigorous approach that bridges chemical safety with environmental compliance. N-methyl-4-(piperazin-1-yl)benzamide —a critical building block frequently utilized in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors[1]—presents specific logistical challenges due to its molecular architecture.

As a laboratory professional or facility manager, understanding the causality behind disposal regulations is just as important as the procedures themselves. This guide provides a comprehensive, self-validating operational framework for the safe handling, segregation, and ultimate destruction of this compound.

Chemical & Hazard Profiling: The "Why" Behind the Protocol

To design an effective disposal strategy, we must first analyze the molecular characteristics that dictate the compound's behavior in the environment and during destruction.

N-methyl-4-(piperazin-1-yl)benzamide contains two distinct functional groups that drive its hazard profile:

  • The Piperazine Ring: This secondary/tertiary amine system imparts strong basicity. Piperazine derivatives are known to cause severe skin burns, serious eye damage, and act as potent respiratory sensitizers[2][3].

  • High Nitrogen Content: The molecule contains three nitrogen atoms. When subjected to thermal oxidation (incineration), these atoms convert into nitrogen oxides (NOx), a regulated atmospheric pollutant[4].

  • Ecotoxicity: Piperazine derivatives demonstrate notable chronic aquatic toxicity (Category 3) and resist rapid biodegradation in standard municipal wastewater treatment facilities[5].

Because of these factors, drain disposal is strictly prohibited [2]. The U.S. Environmental Protection Agency (EPA) identifies high-temperature incineration as the Best Demonstrated Available Technology (BDAT) for this class of organic waste[6].

Quantitative Hazard & Disposal Metrics
ParameterValue / CategoryOperational Implication
Nitrogen Content ~19.1% by massHigh NOx generation potential; mandates specialized exhaust scrubbing during incineration[4].
Aquatic Toxicity Chronic Category 3Strict prohibition of drain/sewer disposal; requires isolated containment[5].
Skin/Eye Irritation Category 2 / Category 1Requires impermeable chemical gloves (e.g., nitrile/neoprene) and full face protection[3][5].
Physical State Solid (Powder/Crystals)High risk of aerosolization; necessitates HEPA-filtered ventilation during handling[3].

Waste Segregation & Packaging Protocol

Proper segregation at the laboratory bench prevents dangerous cross-reactions and ensures that the downstream waste management facility can process the material safely. N-methyl-4-(piperazin-1-yl)benzamide must be isolated from strong oxidizers and strong acids to prevent exothermic reactions.

Step-by-Step Methodology: Routine Waste Packaging
  • Primary Containment: Collect solid waste (contaminated Kimwipes, empty vials, and residual powder) in a compatible, chemically resistant primary container, such as a high-density polyethylene (HDPE) wide-mouth jar.

  • Liquid Waste Neutralization (If Applicable): If the compound is dissolved in an aqueous or organic solvent, verify the pH. Due to the basic piperazine ring, aqueous waste may require mild neutralization to a pH between 6 and 8 before packaging to prevent the degradation of transport containers.

  • Secondary Containment: Place the primary container inside a secondary polyethylene bag or bin. This "double-bagging" technique is a self-validating safety measure that ensures containment even if the primary vessel fractures.

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste: Toxic, Contains Piperazine Derivatives, Aquatic Hazard."

  • Storage: Store in a designated, well-ventilated hazardous waste accumulation area away from direct sunlight and incompatible chemicals until dispatch[3].

SegregationWorkflow Start N-methyl-4-(piperazin-1-yl)benzamide Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Aqueous/Solvent) Start->Liquid PackSolid Double-bag in Polyethylene Solid->PackSolid PackLiquid Collect in HDPE Carboys (pH < 9) Liquid->PackLiquid Label Label: Hazardous Waste (Toxic, Aquatic Hazard) PackSolid->Label PackLiquid->Label Storage Secondary Containment (Ventilated Area) Label->Storage Dispatch Dispatch to EPA-Certified Incinerator Storage->Dispatch

Workflow for the segregation, packaging, and dispatch of piperazine-derivative hazardous waste.

Spill Response & Decontamination Protocol

Because piperazine derivatives can cause respiratory sensitization[5], an accidental spill of N-methyl-4-(piperazin-1-yl)benzamide powder requires immediate, structured intervention to prevent aerosolization and inhalation.

Step-by-Step Methodology: Accidental Spill Cleanup
  • Evacuation & Isolation: Clear the immediate area of unprotected personnel. Ensure the laboratory's HVAC system is operating, but avoid creating drafts directly over the spill[2].

  • PPE Donning: Responders must wear a fit-tested respirator with HEPA/P100 particulate filters, chemical impermeable gloves, and tightly sealed safety goggles[3][5].

  • Containment (Dry Sweeping Prohibition): Do not use a standard broom, as this will aerosolize the basic dust. Instead, gently cover the powder with a slightly damp, inert absorbent pad or use a specialized HEPA-filtered vacuum designed for hazardous chemical dusts[2].

  • Collection: Carefully scoop the dampened material using a non-sparking plastic shovel or bench scraper. Transfer the material into an HDPE hazardous waste container.

  • Surface Decontamination: Wash the spill surface with a mild acidic solution (e.g., dilute citric acid) to neutralize residual basic amines, followed by copious amounts of soap and water[7]. Collect all wash water as hazardous liquid waste.

High-Temperature Incineration (Operational Plan)

The ultimate disposal of N-methyl-4-(piperazin-1-yl)benzamide must be contracted to an EPA-certified hazardous waste treatment facility. The mechanism of destruction relies on high-temperature thermal cleavage.

When the compound is introduced into a rotary kiln or liquid injection incinerator at temperatures exceeding 1000°C, the organic framework (carbon and hydrogen) is oxidized into carbon dioxide (CO₂) and water vapor[6]. However, the thermal cleavage of the nitrogen-rich piperazine and benzamide groups generates significant nitrogen oxides (NOx)[4].

To comply with the Clean Air Act and recent EPA emissions guidelines, the incineration facility must route the combustion gases through a post-combustion scrubber system[8][9]. This typically involves Selective Catalytic Reduction (SCR) or wet scrubbing to strip the NOx and acidic byproducts from the exhaust before it is released into the atmosphere[4].

IncinerationPathway Molecule N-methyl-4-(piperazin-1-yl)benzamide (Nitrogen-Rich Organic) Combustion Combustion Molecule->Combustion Gases Combustion Byproducts CO2, H2O, NOx Combustion->Gases Ash Inert Bottom Ash (Landfill Safe) Combustion->Ash Scrubber NOx Scrubber System (Catalytic Reduction / Wet Scrubbing) Gases->Scrubber Exhaust Clean Exhaust (EPA Compliant) Scrubber->Exhaust

Thermal degradation pathway highlighting NOx generation and required scrubber systems.

References

  • Poly (ADP-ribose) polymerase (PARP) inhibitors (Patent AU2010206744B2). Google Patents.
  • Piperazine, anhydrous Safety Data Sheet . Kishida Chemical Co., LTD. Available at:[Link]

  • Piperazine Safety Data Sheet . European Directorate for the Quality of Medicines & HealthCare (EDQM). Available at:[Link]

  • Regulation Related to Waste Incineration . National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Hazardous Waste Incineration: Questions and Answers . EPA Office of Solid Waste. Available at:[Link]

  • Composting and Anaerobic Digestion (AD) . Environmental Protection Agency (Ireland). Available at:[Link]

  • Chapter 2 Section 3.2 - Incinerators . U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • EPA sets municipal waste combustion rules for first time in 20 years . Waste Dive. Available at:[Link]

Sources

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